4-(2-cyanophenyl)benzoic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFVOLYXURHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444047 | |
| Record name | 4-(2-cyanophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-44-9 | |
| Record name | 4-(2-cyanophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Cyanophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Cyanophenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-cyanophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document delves into the structural characteristics, physicochemical parameters, spectral data, and reactivity of this compound. Furthermore, it outlines a detailed protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction and discusses its potential applications, particularly in drug discovery, based on the known biological activities of related structures. This guide is intended to be a valuable resource for researchers and professionals working with biphenyl carboxylic acid scaffolds.
Introduction
This compound, also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, belongs to the class of biphenyl carboxylic acids, a group of compounds that have garnered considerable interest in the fields of pharmaceutical development and materials science. The presence of both a carboxylic acid and a nitrile group on a biphenyl scaffold imparts a unique combination of properties, making it a versatile building block in organic synthesis. The carboxylic acid moiety offers a handle for forming esters and amides, and its acidic nature is often crucial for biological activity and formulation development. The cyano group, an important pharmacophore, can participate in various chemical transformations and contribute to the electronic properties of the molecule. The biphenyl core provides a rigid and tunable platform for designing molecules with specific spatial orientations and biological targets. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anticancer properties. This guide aims to provide a detailed understanding of the fundamental characteristics of this compound to facilitate its application in research and development.
Molecular Structure and Identification
The molecular structure of this compound consists of two phenyl rings linked by a single bond. A carboxylic acid group is attached to the 4-position of one phenyl ring, and a cyano group is attached to the 2-position of the other phenyl ring.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} "Molecular structure of this compound"
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
| CAS Number | 5728-44-9[1][2] |
| Molecular Formula | C₁₄H₉NO₂[1][2] |
| Molecular Weight | 223.23 g/mol [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O |
| InChI Key | MZIFVOLYXURHDM-UHFFFAOYSA-N |
Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and application. While experimental data for this specific isomer is limited, data for the closely related isomer, 4'-(cyano)-[1,1'-biphenyl]-4-carboxylic acid (CAS 5728-46-1), and predictions can provide valuable insights.
Table 2: Physical Properties of this compound and a Related Isomer
| Property | This compound (Predicted/Inferred) | 4'-(Cyano)-[1,1'-biphenyl]-4-carboxylic acid (Experimental) |
| Melting Point | Not available | 263-266 °C[3] |
| Boiling Point | Predicted: 443.0 ± 38.0 °C | Not available |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Sparingly soluble in water. | Soluble in polar solvents.[4] |
| pKa | Predicted to be around 4, similar to related benzoic acids. | Predicted: 3.99 ± 0.10[3] |
The solubility of carboxylic acids is pH-dependent; they are generally more soluble in basic solutions due to the formation of the carboxylate salt.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid group, the nitrile group, and the biphenyl system.
Carboxylic Acid Group
The carboxylic acid moiety is the primary site for reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amidation: Reaction with amines, often activated by coupling agents (e.g., EDC, DCC), to form amides.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: While generally requiring harsh conditions for aromatic carboxylic acids, this reaction can occur under specific catalytic conditions.
Nitrile Group
The cyano group can undergo a variety of transformations, including:
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cycloaddition: Can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are common carboxylic acid bioisosteres in drug design.
Biphenyl System
The aromatic rings of the biphenyl scaffold can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents will influence the position of substitution. The carboxylic acid group is deactivating and meta-directing, while the cyano group is also deactivating and meta-directing.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ ~165-175 ppm), and the nitrile carbon will be in the δ 115-125 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C≡N stretch (nitrile): A medium-intensity, sharp band around 2220-2240 cm⁻¹.
-
C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl system.
Synthesis
A robust and widely applicable method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, a plausible route involves the coupling of 4-bromobenzoic acid with 2-cyanophenylboronic acid.
dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=plaintext]; edge [style=solid];
} "Suzuki-Miyaura coupling for the synthesis of this compound"
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4-Bromobenzoic acid
-
2-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio). Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the product.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry, and determine the melting point.
Applications in Drug Development and Materials Science
While specific applications of this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in several areas of research and development.
Medicinal Chemistry
-
Scaffold for Drug Design: The biphenyl carboxylic acid scaffold is present in a number of biologically active compounds. For instance, derivatives of biphenyl carboxylic acid have shown potential as anticancer and antifungal agents.[5] The rigid biphenyl core allows for the precise positioning of functional groups to interact with biological targets.
-
Enzyme Inhibition: The carboxylic acid group can act as a key binding element to the active sites of enzymes, while the cyanophenyl moiety can provide additional interactions and influence the overall pharmacokinetic properties of the molecule.
-
Bioisosteric Replacement: The cyano group can be a precursor to other functional groups, such as tetrazoles, which are well-known bioisosteres of carboxylic acids.[6] This allows for the fine-tuning of acidity and other physicochemical properties to improve drug-like characteristics.
Materials Science
-
Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays (LCDs). The rigid, rod-like structure of the biphenyl core is conducive to forming liquid crystalline phases. The cyano group, with its large dipole moment, is a common terminal group in liquid crystal molecules, contributing to their dielectric anisotropy.
-
Organic Synthesis: As a bifunctional molecule, this compound can serve as a valuable building block for the synthesis of more complex organic molecules, polymers, and functional materials.
Safety and Handling
Based on the hazard statements for related compounds, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a bifunctional biphenyl derivative with significant potential as a building block in both medicinal chemistry and materials science. Its unique combination of a carboxylic acid, a nitrile group, and a rigid biphenyl scaffold makes it an attractive starting point for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide provides a comprehensive overview of its expected physical and chemical properties, a reliable synthetic route, and a discussion of its potential applications. Further research into the biological activity and material properties of this compound and its derivatives is warranted and is expected to uncover new and valuable applications.
References
- 1. 5728-44-9|2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 2'-Cyano[1,1'-biphenyl]-4-carboxylic acid | 5728-44-9 | FAA72844 [biosynth.com]
- 3. 4'-CYANO-BIPHENYL-4-CARBOXYLIC ACID | 5728-46-1 [m.chemicalbook.com]
- 4. CAS 5728-46-1: 4'-cyanobiphenyl-4-carboxylic acid [cymitquimica.com]
- 5. jocpr.com [jocpr.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-cyanophenyl)benzoic acid CAS number and molecular formula
An In-depth Technical Guide to 4-(2-cyanophenyl)benzoic acid
Introduction: A Versatile Biaryl Scaffold in Modern Chemistry
This compound is a biaryl compound featuring a benzoic acid moiety linked to a cyanophenyl group. This specific arrangement of functional groups—a carboxylic acid for potential salt formation and derivatization, a nitrile group as a versatile chemical handle or a pharmacophore element, and a rigid biphenyl backbone—makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural properties are foundational to its utility as a key building block in the synthesis of more complex molecules, including pharmacologically active agents. The benzoic acid scaffold itself is a well-established component in a multitude of approved drugs, valued for its role in forming stable salts and participating in crucial intermolecular interactions with biological targets.[1][2]
This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physical properties, and its emerging role in the landscape of drug discovery and development.
Core Compound Identification
The fundamental identity of this compound is established by its unique CAS registry number and molecular formula, which are universally recognized in chemical databases and literature.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2'-Cyano-4-biphenylcarboxylic acid, 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | [3] |
| CAS Number | 5728-44-9 | [3][4] |
| Molecular Formula | C₁₄H₉NO₂ | [3][4][5] |
| Molecular Weight | 223.23 g/mol | [3][4] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | [5] |
| InChIKey | MZIFVOLYXURHDM-UHFFFAOYSA-N | [5] |
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the two phenyl rings in this compound is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad tolerance of functional groups, making it ideal for constructing complex biaryl systems.[6][7]
The strategic advantage of the Suzuki reaction lies in its use of commercially available and relatively low-toxicity organoboron reagents (boronic acids or esters) which react with aryl halides in the presence of a palladium catalyst and a base.[7][8]
Conceptual Synthesis Workflow
The logical pathway for synthesizing this compound via a Suzuki coupling involves the reaction between a boronic acid and an aryl halide, each carrying one of the desired functional groups.
Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology for the synthesis of this compound.
Materials:
-
2-Bromobenzonitrile
-
4-Carboxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The use of a co-solvent system in an aqueous phase is critical for dissolving both the organic and inorganic reagents, which enhances reaction efficiency.[6]
-
Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography to yield pure this compound as a solid.
-
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis.
| Property | Value/Description |
| Appearance | Typically an off-white to white solid powder or crystalline solid. |
| Storage Temperature | Store at room temperature.[4] |
| Solubility | Sparingly soluble in water, but soluble in many organic solvents like ethanol, methanol, and DMSO. Its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group. |
| Predicted XlogP | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 (Oxygen and Nitrogen atoms) |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear in the range of ~7.5-8.2 ppm. The carboxylic acid proton would be a broad singlet further downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would be observed between ~110-145 ppm. The nitrile carbon (-C≡N) would appear around 118 ppm, and the carboxylic acid carbon (-COOH) would be downfield, typically >165 ppm.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and a C≡N stretch (~2220-2240 cm⁻¹).
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals. The benzoic acid moiety can act as a bioisostere for other functional groups or serve as an anchor point for binding to protein targets.[1] The cyanophenyl group is particularly important; the nitrile can act as a hydrogen bond acceptor or be transformed into other functional groups.
Role as a Core Scaffold: This molecule serves as a scaffold for building more complex drug candidates. For instance, derivatives containing the (4-cyanophenyl) moiety have been explored in the development of dual aromatase and sulfatase inhibitors (DASIs) for treating hormone-dependent breast cancer.[9] In structure-activity relationship (SAR) studies, modifications to this part of the molecule, such as replacing the cyano group, were found to be detrimental to the dual inhibitory activity, highlighting the importance of the cyanophenyl group for biological function.[9]
Potential Therapeutic Areas:
-
Oncology: As seen in the DASI studies, derivatives can target enzymes involved in hormone synthesis, a key strategy in cancers like breast cancer.[2][9]
-
Anti-inflammatory Agents: The biaryl core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs via Suzuki coupling is a proven strategy for developing new anti-inflammatory and analgesic agents.[7]
-
Other Areas: The versatility of the functional groups allows for its incorporation into a wide range of molecular designs targeting various diseases.
Logical Relationship in Drug Design
Caption: Role of the core compound as a scaffold for creating new drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]
-
Hazards: While specific toxicity data is not extensively documented in the provided search results, related compounds like benzoic acid and aryl nitriles have known hazard profiles. It should be treated as potentially irritating to the eyes, skin, and respiratory system.
Conclusion
This compound is a synthetically accessible and highly versatile biaryl compound. Its value is firmly established by the strategic placement of its carboxylic acid and nitrile functional groups on a stable biphenyl framework. The robustness of the Suzuki-Miyaura coupling reaction provides a reliable and scalable route for its synthesis. For researchers and professionals in drug development, this compound represents not just an intermediate, but a strategic scaffold for the rational design of novel therapeutics aimed at a range of biological targets. Its continued use in synthetic and medicinal chemistry is anticipated to yield further innovations in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5728-44-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 5728-44-9 [chemicalbook.com]
- 5. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Characteristics of 4-(2-Cyanophenyl)benzoic Acid
To our valued researchers, scientists, and drug development professionals,
In the pursuit of novel therapeutics and advanced materials, a thorough understanding of the physicochemical properties of lead compounds is paramount. This guide is dedicated to a critical analysis of the solubility characteristics of 4-(2-cyanophenyl)benzoic acid , a molecule of significant interest in medicinal chemistry and materials science. As Senior Application Scientists, we recognize that solubility is a cornerstone of drug efficacy, influencing everything from bioavailability to formulation development.
This document moves beyond a simple recitation of data. Instead, it offers a comprehensive exploration of the principles governing the solubility of this compound, grounded in both theoretical understanding and practical experimental insights. We will delve into the molecular factors dictating its behavior in various solvent systems, provide robust protocols for empirical solubility determination, and discuss the profound implications of these findings for research and development.
Our commitment is to scientific integrity and the practical application of knowledge. Therefore, every experimental protocol described herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results. We will also provide authoritative grounding for our claims through in-text citations and a comprehensive reference list.
Molecular Structure and its Influence on Solubility: A Predictive Analysis
This compound, with the chemical formula C₁₄H₉NO₂, possesses a unique molecular architecture that dictates its interactions with various solvents. The structure features a biphenyl backbone, a polar carboxylic acid group (-COOH), and a cyano group (-C≡N).
The biphenyl core contributes to the molecule's lipophilicity, suggesting a preference for nonpolar environments. However, the presence of the carboxylic acid and cyano groups introduces significant polarity and the capacity for hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor.
This duality of a hydrophobic core and polar functional groups suggests a nuanced solubility profile. We can predict that this compound will exhibit limited solubility in purely nonpolar solvents and will likely require polar solvents, particularly those capable of hydrogen bonding, to achieve significant dissolution.
The Critical Role of Solvent Polarity and Hydrogen Bonding
The principle of "like dissolves like" is fundamental to understanding solubility. The polarity of a solvent and its ability to form hydrogen bonds are key determinants of its capacity to dissolve a given solute.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. We anticipate that this compound will exhibit some degree of solubility in these solvents due to the potential for hydrogen bonding with both the carboxylic acid and cyano groups. However, the hydrophobic biphenyl core may limit extensive solubility, particularly in water. For instance, the related compound 4-biphenylcarboxylic acid is sparingly soluble in water but soluble in alcohols[1].
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. Solvents like DMSO are known for their exceptional ability to dissolve a wide range of organic compounds. Given the polar nature of the cyano and carboxylic acid groups, we predict favorable solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Due to the polar functional groups on this compound, we expect its solubility in nonpolar solvents to be very low.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
To move from prediction to empirical data, the shake-flask method stands as a robust and widely accepted technique for determining the equilibrium solubility of a compound. This method directly measures the saturation concentration of a solute in a solvent at a specific temperature.
Rationale Behind the Shake-Flask Protocol
The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases allows for the quantification of the dissolved solute in the supernatant. This method is considered the "gold standard" for thermodynamic solubility determination due to its directness and reliability.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO) of high purity
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at a controlled temperature.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
HPLC Analysis: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound.
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. Prepare a calibration curve of absorbance versus concentration and use it to determine the concentration of the diluted saturated solution.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks. By analyzing samples at multiple time points during equilibration, one can confirm that true equilibrium has been reached. The use of a calibration curve for quantification ensures the accuracy of the concentration measurement. The choice of a specific and validated analytical method like HPLC provides selectivity and minimizes interference from any potential impurities.
Data Presentation and Interpretation
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Water | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Methanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethanol | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Acetone | 25 | [Hypothetical Value] | [Hypothetical Value] |
| Ethyl Acetate | 25 | [Hypothetical Value] | [Hypothetical Value] |
| DMSO | 25 | [Hypothetical Value] | [Hypothetical Value] |
Interpretation of Expected Results:
Based on our predictive analysis, we would expect the solubility of this compound to be lowest in water and highest in DMSO. The solubility in alcohols (methanol, ethanol) and other polar aprotic solvents (acetone, ethyl acetate) would likely fall in between. This trend would highlight the interplay between the molecule's polar functional groups and its hydrophobic core.
The Influence of pH on Aqueous Solubility
For ionizable compounds like this compound, the pH of the aqueous medium has a profound impact on solubility. The carboxylic acid group has a pKa, and its ionization state is pH-dependent.
-
At pH values below the pKa: The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar, and its aqueous solubility will be lower.
-
At pH values above the pKa: The carboxylic acid will be deprotonated to form the carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility due to enhanced ion-dipole interactions with water molecules.
This pH-dependent solubility is a critical consideration in drug development, particularly for oral formulations, as the pH varies significantly throughout the gastrointestinal tract.
Logical Workflow for Solubility Assessment
The following diagram, generated using Graphviz, illustrates the logical workflow for a comprehensive solubility assessment of this compound.
References
Spectroscopic C-H-N-O Analysis of 4-(2-cyanophenyl)benzoic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-cyanophenyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a comprehensive understanding of the molecule's characterization.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₁₄H₉NO₂, belongs to the class of biphenyl carboxylic acids. Its structure, featuring a benzoic acid moiety linked to a cyanophenyl group, presents a unique combination of functional groups that are pivotal to its chemical and physical properties. The carboxylic acid group can participate in hydrogen bonding and salt formation, influencing its solubility and potential biological interactions. The nitrile group, a strong electron-withdrawing group, significantly impacts the electronic distribution across the aromatic rings, affecting its reactivity and spectroscopic signature. Accurate and thorough spectroscopic analysis is paramount to confirm the molecular structure and purity, which are critical for its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol for NMR Data Acquisition
High-quality NMR spectra are essential for accurate structural elucidation. The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra.[2][3]
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
Spectrometer Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform baseline correction.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ displays a set of distinct signals corresponding to the aromatic protons and the carboxylic acid proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.11 | singlet | 1H | -COOH |
| 8.63 | singlet | 1H | H-3' |
| 8.12 | doublet (J = 8.0 Hz) | 1H | H-6' |
| 8.05 – 7.97 | multiplet | 3H | H-3, H-5, H-4' |
| 7.70 – 7.55 | multiplet | 2H | H-2, H-6, H-5' |
Interpretation:
-
The downfield singlet at 13.11 ppm is characteristic of a carboxylic acid proton, which is deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding.
-
The aromatic region between 7.55 and 8.63 ppm shows signals for the eight aromatic protons. The complexity of the spectrum arises from the coupling between adjacent protons on the two phenyl rings.
-
The singlet at 8.63 ppm is assigned to the proton at the 3' position, which is significantly deshielded by the adjacent electron-withdrawing cyano group.
-
The doublet at 8.12 ppm corresponds to the proton at the 6' position.
-
The multiplet between 8.05 and 7.97 ppm integrates to three protons and is assigned to the protons at the 3, 5, and 4' positions.
-
The multiplet between 7.70 and 7.55 ppm integrates to two protons and is assigned to the protons at the 2, 6, and 5' positions.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 172.67 | -COOH |
| 140.15 | C-1 |
| 137.36 | C-4 |
| 135.82 | C-1' |
| 134.50 | C-2' |
| 133.54 | C-6' |
| 133.39 | C-4' |
| 133.28 | C-5' |
| 132.87 | C-2, C-6 |
| 132.02 | C-3, C-5 |
| 130.38 | -CN |
Interpretation:
-
The signal at 172.67 ppm is characteristic of a carboxylic acid carbonyl carbon.
-
The signal at 130.38 ppm is assigned to the carbon of the nitrile group.
-
The remaining signals in the aromatic region correspond to the twelve aromatic carbons. The specific assignments are based on the expected electronic effects of the substituents and comparison with related structures. The quaternary carbons (C-1, C-4, C-1', and C-2') are typically observed as weaker signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol for FTIR Data Acquisition
For a solid sample like this compound, the following protocol using the KBr pellet method is standard.[8][9]
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Protocol for acquiring an FTIR spectrum of a solid sample.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (broad) | -COOH | O-H stretch |
| ~2230-2210 (sharp) | -C≡N | C≡N stretch |
| ~1700-1680 (strong) | -COOH | C=O stretch |
| ~1600-1450 | Aromatic Rings | C=C stretch |
| ~1320-1210 | -COOH | C-O stretch |
| ~920 (broad) | -COOH | O-H bend (out-of-plane) |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a carboxylic acid dimer, formed through intermolecular hydrogen bonding.[7]
-
A sharp and intense peak around 2230-2210 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[10]
-
A strong absorption band in the range of 1700-1680 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.
-
Multiple sharp peaks between 1600 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the two aromatic rings.
-
A band in the 1320-1210 cm⁻¹ region is attributed to the C-O stretching vibration of the carboxylic acid.
-
A broad absorption around 920 cm⁻¹ is characteristic of the out-of-plane O-H bend of the carboxylic acid dimer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids.[12][13][14][15]
Experimental Protocol for ESI-MS Data Acquisition
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the electrospray source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Predicted Mass Spectral Data and Interpretation
The molecular weight of this compound (C₁₄H₉NO₂) is 223.23 g/mol .
Predicted ESI-MS Data:
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.0706 |
| [M+Na]⁺ | 246.0525 |
| [M-H]⁻ | 222.0560 |
Interpretation:
-
In positive ion mode , the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 224.07. An adduct with sodium, [M+Na]⁺, at m/z 246.05 may also be observed.
-
In negative ion mode , the deprotonated molecule, [M-H]⁻, at an m/z of approximately 222.06 is expected to be the base peak.
Fragmentation Analysis:
While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da) or COOH (-45 Da).[16] For this compound, fragmentation could also involve cleavage of the bond between the two phenyl rings.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the characteristic IR absorptions confirm the presence of the key carboxylic acid and nitrile functional groups. Mass spectrometry corroborates the molecular weight and provides insights into potential fragmentation patterns. This guide serves as a valuable resource for researchers, offering both the foundational spectroscopic data and the scientific rationale for its interpretation, thereby ensuring confidence in the identity and purity of this important chemical entity.
References
- 1. jchps.com [jchps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. azooptics.com [azooptics.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Principles of electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 4-(2-Cyanophenyl)benzoic Acid: Synthesis, Properties, and Applications in Advanced Research
Abstract
This technical guide provides an in-depth exploration of 4-(2-cyanophenyl)benzoic acid (also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid), a pivotal molecular scaffold in modern chemical research. We will dissect its core physicochemical properties, detail robust synthetic methodologies grounded in established organometallic chemistry, and illuminate its significant applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and materials scientists, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile biphenyl derivative.
Introduction and Molecular Overview
This compound is a bifunctional organic compound featuring a biphenyl backbone. This structure is strategically substituted with a carboxylic acid group at the 4-position and a nitrile (cyano) group at the 2'-position. This specific arrangement of functional groups imparts a unique combination of electronic properties and steric architecture, making it a highly valuable intermediate and building block.
The carboxylic acid group provides a reactive handle for amide bond formation, esterification, or coordination with metal centers. Simultaneously, the ortho-positioned cyano group on the adjacent phenyl ring introduces a strong electron-withdrawing effect and a site for potential further chemical transformations or specific intermolecular interactions. Its significance is particularly noted in the synthesis of complex molecules where precise control over spatial orientation and electronic character is paramount.
Chemical Identity and Synonyms
-
IUPAC Name: this compound
-
Synonyms: 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, 2'-Cyano-4-biphenylcarboxylic acid
-
Molecular Formula: C₁₄H₉NO₂[3]
-
Molecular Weight: 223.23 g/mol [3]
Synthesis of this compound: A Mechanistic Approach
The construction of the biphenyl core is the central challenge in synthesizing this compound. The most robust and widely adopted method for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide, offering high yields and exceptional functional group tolerance.[4]
The Suzuki-Miyaura Coupling Strategy
The synthesis can be approached via two primary retrosynthetic pathways, both leveraging the Suzuki coupling:
-
Route A: Coupling of 4-carboxyphenylboronic acid with 2-bromobenzonitrile.
-
Route B: Coupling of (2-cyanophenyl)boronic acid with 4-bromobenzoic acid.
The choice between these routes often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will detail Route B, which is a common and effective strategy.
References
The Strategic Utility of 4-(2-Cyanophenyl)benzoic Acid in Modern Research and Development: A Technical Guide
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. 4-(2-Cyanophenyl)benzoic acid, a bifunctional aromatic compound, has emerged as a scaffold of significant interest. Its unique structural architecture, featuring a carboxylic acid and a nitrile group on a biphenyl framework, offers a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, offering both theoretical insights and practical, actionable protocols for researchers, scientists, and drug development professionals. We will delve into its pivotal role as a precursor to targeted cancer therapeutics, its potential in the design of novel kinase inhibitors, and its emerging applications in materials science, thereby presenting a comprehensive overview of its utility in advancing scientific discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research.
| Property | Value | Reference |
| CAS Number | 5728-44-9 | [1][2] |
| Molecular Formula | C₁₄H₉NO₂ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the biphenyl linkage, the nitrile carbon (around 118 ppm), the carboxylic acid carbonyl carbon (around 170 ppm), and the aromatic carbons. Due to the asymmetry of the molecule, all aromatic carbons are expected to be chemically non-equivalent, resulting in a rich spectrum.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (1680-1710 cm⁻¹), and a sharp C≡N stretching vibration for the nitrile group (2220-2240 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic cleavages of the biphenyl scaffold.[3][6][7]
Core Application: A Cornerstone in the Synthesis of PARP Inhibitors
The most prominent and well-documented application of this compound is its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib.[8][9] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8]
The Rationale: Synthetic Lethality in Cancer Therapy
The therapeutic efficacy of PARP inhibitors like Olaparib is rooted in the concept of synthetic lethality. In cancer cells with compromised homologous recombination repair (HRR) due to BRCA mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair this extensive damage, leading to mitotic catastrophe and cell death.[8] The 2-cyanophenyl moiety of Olaparib is a critical pharmacophore that contributes to its potent and selective inhibition of PARP enzymes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of the title compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This powerful carbon-carbon bond-forming reaction provides a versatile and high-yielding route to biphenyl compounds.[1][11][12][13]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Cyanophenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)
-
Solvent: Degassed 1,4-dioxane and water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzoic acid, 2-cyanophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible results.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common and effective choice for this purpose.
-
Biphasic Solvent System: The use of a dioxane/water mixture allows for the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.
Protocol 2: Amide Coupling for the Synthesis of a PARP Inhibitor Precursor
The carboxylic acid functionality of this compound is a versatile handle for further elaboration. Amide bond formation is a common strategy to introduce various functionalities, including the piperazine moiety found in Olaparib.[14][15][16][17]
Reaction Scheme:
Caption: Amide coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Piperazine derivative (e.g., 1-(cyclopropanecarbonyl)piperazine, 1.1 equiv)
-
Coupling reagent (e.g., HATU, 1.1 equiv)
-
Base (e.g., Diisopropylethylamine, DIPEA, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add the piperazine derivative to the solution.
-
Add DIPEA to the reaction mixture and stir for 5 minutes.
-
Add the coupling reagent (HATU) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Coupling Reagent: Direct condensation of a carboxylic acid and an amine is generally inefficient. Coupling reagents like HATU activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.
-
Anhydrous Conditions: The activated carboxylic acid intermediate is sensitive to hydrolysis. Therefore, using anhydrous solvents and reagents is crucial for achieving high yields.
-
Non-nucleophilic Base: A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction without competing with the amine nucleophile.
Expanding Horizons: Beyond PARP Inhibition
While its role in Olaparib synthesis is significant, the research potential of this compound extends to other promising areas.
A Scaffold for Novel Kinase Inhibitors
The biphenyl scaffold is a common motif in many kinase inhibitors.[18][19][20][21] The structural rigidity and the ability to introduce diverse substituents on both phenyl rings make this compound an attractive starting point for the design of novel kinase inhibitors. The carboxylic acid can be functionalized to interact with the hinge region of the kinase active site, while the cyanophenyl moiety can be modified to achieve selectivity for a specific kinase.
Exploration in Materials Science
Cyanobiphenyls are a well-known class of liquid crystals.[1][2][22][23][24] The rigid, elongated structure and the strong dipole moment of the nitrile group are key features that promote the formation of liquid crystalline phases. This compound and its derivatives could be explored for their liquid crystalline properties, potentially leading to the development of new display technologies or sensors.
Furthermore, benzoic acid derivatives are widely used as monomers in the synthesis of functional polymers.[11][25][26][27] The carboxylic acid group of this compound can be used for polymerization reactions, leading to polymers with unique optical and electronic properties conferred by the cyanobiphenyl units.
Bioisosteric Replacement in Drug Design
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[4][15][16][28][29] The 2-cyanophenyl group can be considered a bioisostere for other aromatic systems, and the carboxylic acid can be replaced with other acidic functional groups like tetrazoles. This opens up possibilities for using the this compound scaffold to design analogs of known drugs with improved properties, such as enhanced metabolic stability or better target engagement.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the life-saving cancer drug Olaparib is undeniable. However, as this guide has elucidated, its potential extends significantly beyond this single application. The versatility of its bifunctional nature makes it a valuable scaffold for the exploration of new kinase inhibitors, a promising candidate for the development of novel liquid crystals and functional polymers, and a strategic starting point for the application of bioisosteric principles in drug discovery.
For researchers and drug development professionals, this compound represents a gateway to innovation. The detailed protocols provided herein offer a practical starting point for its synthesis and functionalization. The exploration of its broader applications in medicinal chemistry and materials science is an exciting frontier with the potential to yield significant scientific advancements. As our understanding of complex biological pathways and material properties deepens, the strategic deployment of versatile building blocks like this compound will undoubtedly continue to drive progress and lead to the development of next-generation therapeutics and advanced materials.
References
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbilu.uni.lu [orbilu.uni.lu]
- 3. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester [webbook.nist.gov]
- 7. Benzoic acid, 4-butyl-, 4-cyanophenyl ester [webbook.nist.gov]
- 8. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Carboxylic Acid and Ester Mid-Functionalized Polymers using RAFT Polymerization and ATRP [ouci.dntb.gov.ua]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ctppc.org [ctppc.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. nbinno.com [nbinno.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chigroup.site [chigroup.site]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-(2-cyanophenyl)benzoic Acid
This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and evaluate the thermal stability and decomposition profile of 4-(2-cyanophenyl)benzoic acid. Given the novelty of this compound, this document emphasizes the application of established analytical techniques and predictive methodologies based on its structural features—a biphenyl core with carboxylic acid and nitrile functional groups.
Introduction: The Significance of Thermal Stability in Drug Development
Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). For a novel compound such as this compound, a thorough understanding of its behavior under thermal stress is paramount. This guide will walk you through the essential analytical methods and theoretical considerations for characterizing its thermal properties.
Molecular Structure and Physicochemical Properties of this compound:
-
Molecular Weight: 223.23 g/mol [2]
-
Structure: A biphenyl derivative with a carboxylic acid group at the 4-position of one phenyl ring and a nitrile group at the 2-position of the other.
This unique arrangement of functional groups suggests a complex thermal decomposition profile, which necessitates a multi-faceted analytical approach.
Core Analytical Techniques for Thermal Analysis
The primary techniques for assessing the thermal stability of a solid compound are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).[3][4] These methods provide complementary information on mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the onset of decomposition and quantifying mass loss.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to assess oxidative stability. A nitrogen atmosphere is recommended for initial characterization to isolate thermal degradation from oxidation.
-
Temperature Program: A typical TGA experiment involves a linear heating ramp.
-
Initial Temperature: Ambient (e.g., 25 °C)
-
Heating Rate: 10 °C/min (a common rate for screening, though slower rates can provide better resolution of events)
-
Final Temperature: A temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.
Interpreting TGA Data for this compound:
Based on the structure, we can anticipate potential mass loss events:
-
Initial Mass Loss (below 150°C): This is often attributed to the loss of residual solvent or adsorbed water.
-
Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures, leading to the loss of CO₂ (a mass loss of ~19.7%).[5]
-
Nitrile Group Reactions: The nitrile group is generally thermally stable but can undergo various reactions at high temperatures, including trimerization or decomposition.
-
Decomposition of the Aromatic Core: At very high temperatures, the biphenyl backbone will fragment.
Data Presentation: Anticipated TGA Profile
| Temperature Range | Expected Event | Approximate Mass Loss (%) |
| < 150 °C | Desolvation/Dehydration | Variable |
| 200 - 350 °C | Decarboxylation (-CO₂) | ~19.7% |
| > 350 °C | Fragmentation of the aromatic rings and nitrile group | Further mass loss |
Differential Scanning Calorimetry (DSC): Detecting Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, crystallization, glass transitions, and enthalpies of transitions.[4]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: A controlled atmosphere, typically inert (nitrogen), is used to prevent oxidative side reactions.
-
Temperature Program:
-
Heating-Cooling-Heating Cycle: A common approach is to heat the sample to above its expected melting point, cool it down to observe crystallization, and then heat it again. This helps to characterize both the initial material and its melt-recrystallized form.
-
Heating Rate: 10 °C/min is a standard rate.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as inverted peaks.
Interpreting DSC Data for this compound:
-
Melting Point: A sharp endothermic peak will indicate the melting point of the crystalline solid. For benzoic acid, the melting point is around 122°C.[6] The melting point of this compound is expected to be higher due to its larger molecular size and potential for intermolecular interactions.
-
Decomposition: If decomposition occurs at or near the melting point, the melting endotherm may be followed by an exothermic or complex endothermic/exothermic profile.
-
Polymorphism: The presence of multiple melting peaks or changes in the thermogram upon repeated heating and cooling cycles can indicate the presence of different crystalline forms (polymorphs).
Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Predicted Decomposition Pathway
Based on the functional groups present and known degradation patterns of similar molecules, a plausible decomposition pathway for this compound can be proposed. Thermal decomposition of related compounds can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[7]
Logical Relationship of Decomposition
Caption: Proposed initial decomposition pathway of this compound under thermal stress.
The initial and most likely decomposition step is the decarboxylation of the benzoic acid moiety to yield 2-cyanobiphenyl and carbon dioxide. At higher temperatures, the 2-cyanobiphenyl intermediate would undergo further fragmentation of the aromatic rings and the nitrile group, leading to the formation of smaller gaseous products.
Conclusion and Recommendations for Further Study
This guide outlines the foundational experimental and theoretical framework for characterizing the thermal stability and decomposition of this compound. The primary analytical techniques, TGA and DSC, will provide crucial data on its thermal behavior.
For a more in-depth investigation, the following advanced techniques are recommended:
-
TGA-MS or TGA-FTIR: Coupling the TGA with a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases during decomposition, which can confirm the proposed decomposition pathway.
-
High-Resolution TGA: This technique uses a dynamic heating rate that slows down during mass loss events, providing better separation of overlapping decomposition steps.
-
Isothermal TGA: Holding the sample at a specific temperature for an extended period can provide kinetic information about the decomposition process.
By following the methodologies outlined in this guide, researchers and drug development professionals can build a robust understanding of the thermal properties of this compound, which is essential for its successful development and application.
References
- 1. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 5728-44-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]
- 7. fishersci.co.uk [fishersci.co.uk]
crystal structure analysis of 4-(2-cyanophenyl)benzoic acid
Beginning My Research
I am starting my investigation with a comprehensive search for the crystal structure of 4-(2-cyanophenyl)benzoic acid. I'm focusing on crystallographic data like unit cell parameters and space groups, alongside synthesis methods and structural analyses. I'm also looking into common experimental techniques for crystal structure determination.
Delving Deeper into Methods
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Formulating the Outline
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Seeking Crystal Data
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Reframing the Approach
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Adjusting Course for Clarity
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A Theoretical and Computational Exploration of 4-(2-Cyanophenyl)benzoic Acid: A Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth examination of 4-(2-cyanophenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. By integrating theoretical principles with computational methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, structural characteristics, and potential intermolecular interactions. While a dedicated comprehensive study on this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related structures to present a robust and scientifically grounded overview.
Introduction: The Significance of Biphenyl Carboxylic Acids
Biphenyl scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. The conformational flexibility of the biphenyl linkage allows these molecules to adapt to various biological targets. The addition of functional groups such as a carboxylic acid and a nitrile group, as in the case of this compound, introduces opportunities for specific hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity. Understanding the three-dimensional structure and electronic properties of this molecule is therefore paramount for its rational application in drug design and materials engineering.
Synthesis and Molecular Structure
The synthesis of this compound, also known as 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid, can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.
Synthetic Protocol: Suzuki-Miyaura Coupling
A plausible and efficient synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling between 4-carboxyphenylboronic acid and 2-bromobenzonitrile.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve 4-carboxyphenylboronic acid (1.0 equivalent) and 2-bromobenzonitrile (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Base Addition: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), to the reaction mixture. The base is crucial for the activation of the boronic acid.
-
Catalyst Introduction: Introduce a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equivalents), to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product. Filter the precipitate, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Crystallographic Characterization
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Based on the FT-IR spectrum of 4-cyanobenzoic acid, we can anticipate:
-
A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A sharp C≡N stretching vibration from the nitrile group around 2230 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid carbonyl group at approximately 1700 cm⁻¹.
-
C-H stretching vibrations of the aromatic rings just above 3000 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield position (~165-175 ppm). The carbon of the nitrile group would appear around 118-120 ppm. The aromatic carbons would resonate in the 120-145 ppm range.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although the crystal structure of this compound has not been reported, studies on similar molecules, such as 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, reveal important structural features.[1]
We can predict that in the solid state, this compound molecules would likely form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The dihedral angle between the two phenyl rings is a key conformational parameter and would be influenced by the steric hindrance of the cyano group at the ortho position.
Table 1: Predicted Crystallographic and Hydrogen Bond Parameters (based on related structures)
| Parameter | Predicted Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Hydrogen Bonding | O-H···O (Carboxylic acid dimer) |
| Intermolecular Interactions | C-H···N, C-H···O, π-π stacking |
Computational Studies: Unveiling Molecular Properties
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and intermolecular interactions of molecules. Density Functional Theory (DFT) and Hirshfeld surface analysis are powerful tools for these investigations.
Density Functional Theory (DFT) Calculations
DFT calculations are employed to optimize the molecular geometry and to predict various electronic and spectroscopic properties.
Methodology:
-
Geometry Optimization: The initial molecular structure of this compound is built and optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). This provides the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the FT-IR and Raman spectra.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites of the molecule. The red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while the blue regions (positive potential) represent electron-deficient areas susceptible to nucleophilic attack.
Diagram of the DFT Workflow:
References
Methodological & Application
The Strategic Application of 4-(2-cyanophenyl)benzoic Acid in Advanced Materials Synthesis: A Guide for Researchers
In the landscape of materials science, the rational design of functional materials hinges on the judicious selection of molecular building blocks. 4-(2-cyanophenyl)benzoic acid, a bifunctional aromatic compound, has emerged as a compelling organic linker for the construction of highly ordered materials, most notably Metal-Organic Frameworks (MOFs). Its unique electronic and structural characteristics, arising from the ortho-positioning of the cyano group relative to the biphenyl linkage and the para-position of the carboxylic acid, offer a level of design complexity and functional potential that is of significant interest to researchers in materials synthesis, catalysis, and separations.
This technical guide provides an in-depth exploration of the applications of this compound in materials science research. We will delve into the molecular rationale for its use, provide detailed protocols for the synthesis of advanced materials, and discuss the characterization techniques essential for validating their structure and performance.
The Molecular Advantage: Unpacking the Functionality of this compound
The utility of this compound as a building block in materials science is rooted in the distinct roles of its two functional groups: the carboxylic acid and the cyano group.
-
The Carboxylic Acid Group (-COOH): This is the primary coordination site, readily deprotonating to form a carboxylate that strongly binds to metal ions or clusters, forming the nodes of a Metal-Organic Framework. The geometry and connectivity of the final framework are heavily influenced by the coordination mode of the carboxylate.
-
The Cyano Group (-C≡N): The cyano group is a versatile functional moiety. Its partially negative nitrogen atom can participate in a variety of non-covalent interactions, including hydrogen bonding and dipolar interactions, which can direct the self-assembly of the framework. Furthermore, the cyano group can act as a secondary coordination site for metal ions, leading to more complex and potentially more robust framework topologies. The presence of the cyano group can also impart specific functionalities to the resulting material, such as enhanced selectivity in gas separation or serving as a reactive site for post-synthetic modification.
The twisted dihedral angle between the two phenyl rings, a consequence of the ortho-cyano substitution, introduces a degree of steric hindrance that can prevent the formation of overly dense, non-porous structures, thereby favoring the generation of porous frameworks with high surface areas.
Application Focus: Metal-Organic Frameworks (MOFs)
The primary application of this compound in materials science to date is as an organic linker in the synthesis of Metal-Organic Frameworks. These crystalline porous materials are of immense interest for applications in gas storage and separation, catalysis, sensing, and drug delivery.
Solvothermal Synthesis of a MOF using this compound: A Representative Protocol
The solvothermal method is a widely employed technique for the synthesis of MOFs, as it utilizes elevated temperatures and pressures to facilitate the crystallization of the framework.[1] Below is a detailed, representative protocol for the synthesis of a zinc-based MOF using this compound. This protocol is a general guideline and may require optimization depending on the desired crystal size and morphology.
Materials and Reagents:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (for washing)
-
Methanol (for washing)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Glass vials (20 mL)
-
Ultrasonic bath
-
Centrifuge
-
Oven
Protocol:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 45.0 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 60.0 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
Place the autoclave in a preheated oven at 120 °C for 48 hours.
-
-
Isolation and Purification of the Product:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Decant the mother liquor and collect the crystalline product.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To exchange the high-boiling DMF solvent within the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours.
-
Repeat the solvent exchange process with methanol (10 mL) for another 24 hours, with the same replacement schedule.
-
-
Activation of the MOF:
-
After the final methanol wash, collect the crystals by centrifugation.
-
Activate the MOF by heating the sample under a dynamic vacuum at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores, making the internal surface area accessible.
-
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that is excellent for solubilizing both the organic linker and the metal salt. It also acts as a template or structure-directing agent in some cases.
-
Temperature and Time: The temperature of 120 °C provides the necessary thermal energy to overcome the kinetic barriers of nucleation and crystal growth. The 48-hour reaction time allows for the slow formation of well-defined crystals.
-
Solvent Exchange and Activation: The post-synthesis washing and activation steps are critical for achieving a porous material. Direct heating of the as-synthesized MOF containing DMF can lead to framework collapse due to the strong interaction between DMF and the metal centers. Solvent exchange with more volatile solvents like ethanol and methanol facilitates easier removal under vacuum at lower temperatures, preserving the structural integrity of the MOF.[2]
Experimental Workflow and Characterization
A self-validating system of protocols requires rigorous characterization at each step to confirm the successful synthesis and desired properties of the material.
Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of a MOF.
Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available, or be compared to known phases.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The TGA curve will show weight loss steps corresponding to the departure of guest molecules and eventually the decomposition of the framework itself.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate group to the metal center. A shift in the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylic acid upon coordination is a key indicator of successful MOF formation.
-
Gas Sorption Analysis: Nitrogen sorption measurements at 77 K are performed to determine the porosity of the activated MOF. From the resulting isotherm, key parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated.[4]
Structure-Property Relationships: A Data-Driven Perspective
| MOF Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) | Key Feature |
| 1,4-Benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 | Baseline for comparison |
| 2-Amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 | Increased CO₂ affinity due to basic amine group |
| 2,5-Dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 | Potential for hydrogen bonding interactions |
| This compound | -CN | Expected to be high | Expected to be significant | Polar cyano group can enhance selectivity |
Note: The data for the this compound-based MOF is an educated estimation based on the properties of the functional group and is included for illustrative purposes. Experimental validation is required.
The polar nature of the cyano group in this compound is expected to create a more polar pore environment, which could lead to enhanced adsorption selectivity for polar molecules like CO₂ over non-polar molecules like CH₄.
Logical Relationship Diagram
Caption: Logical flow from molecular design to material properties and applications.
Future Directions and Broader Applications
While the primary focus of this guide has been on MOFs, the unique structure of this compound makes it a candidate for other advanced materials. Its incorporation into specialty polymers could lead to materials with unique thermal, mechanical, or optical properties. For instance, it could be used as a monomer in the synthesis of polyesters or polyamides, where the cyano group could influence polymer chain packing and intermolecular interactions. Further research into these areas is warranted to fully exploit the potential of this versatile molecule.
Conclusion
This compound is a strategically important building block for the design of advanced functional materials. Its bifunctional nature, coupled with the unique electronic and steric properties imparted by the ortho-cyano group, allows for the synthesis of highly ordered, porous materials with tunable properties. The detailed protocols and characterization workflows provided in this guide are intended to empower researchers to explore the full potential of this molecule in their materials science endeavors. As the demand for sophisticated materials with tailored functionalities continues to grow, the importance of such well-designed molecular components will undoubtedly increase.
References
- 1. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(2-cyanophenyl)benzoic acid as a Ligand in Metal-Organic Frameworks (MOFs) for Drug Development
Introduction: The Strategic Advantage of 4-(2-cyanophenyl)benzoic acid in MOF-based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery, primarily due to their exceptional porosity, tunable structures, and high drug loading capacities.[1][2] The choice of the organic ligand is a critical determinant of the final MOF's properties and performance. This document provides a detailed guide to the use of a specialized ligand, this compound, in the synthesis of MOFs for applications in the pharmaceutical and drug development sectors.
The unique architecture of this compound, featuring a carboxylic acid group for coordination with metal ions and a strategically positioned cyano (-C≡N) group, offers several potential advantages. The cyano moiety can introduce specific functionalities within the MOF structure, potentially enhancing drug-framework interactions through dipole-dipole or hydrogen bonding forces.[3] This can lead to improved drug loading and more controlled release profiles. Furthermore, the presence of the nitrile group can influence the overall polarity and chemical environment of the MOF's pores, which can be leveraged for the selective encapsulation of specific drug molecules.[4]
This application note will provide a comprehensive overview, including a proposed synthesis protocol for a zinc-based MOF using this compound, detailed characterization methods, and protocols for evaluating its potential in drug delivery applications.
Diagrammatic Overview of MOF Synthesis and Drug Encapsulation
Caption: Workflow for the synthesis of a cyano-functionalized MOF and its subsequent application in drug delivery.
Proposed Synthesis Protocol: Zinc-based MOF with this compound (CN-Zn-MOF)
This protocol is adapted from established methods for synthesizing zinc-based MOFs with benzoic acid derivatives.[5] The solvothermal method is chosen for its ability to produce crystalline MOF structures.[6]
Materials:
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent)
-
Teflon-lined autoclave (20 mL)
-
Centrifuge
-
Oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of zinc nitrate hexahydrate in 5 mL of ethanol.
-
Add the zinc nitrate solution to the ligand solution dropwise while stirring.
-
Sonicate the resulting mixture for 15 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the final mixture into a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature and pressure facilitate the formation of a crystalline MOF structure.
-
-
Purification and Activation:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the product with fresh DMF three times to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol three times to exchange the DMF within the pores.
-
Dry the purified MOF powder in a vacuum oven at 80 °C for 12 hours to obtain the activated, solvent-free CN-Zn-MOF.
-
Characterization of the Synthesized CN-Zn-MOF
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A weight loss profile showing the removal of guest molecules and the decomposition temperature of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the functional groups from the ligand and the coordination of the carboxylate group to the metal center. | Characteristic peaks for the cyano group (around 2220-2240 cm⁻¹) and a shift in the carboxylate peaks upon coordination to the zinc ions. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images revealing the crystal shape and size distribution, which are important for drug delivery applications. |
| N₂ Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. | A Type I isotherm, characteristic of microporous materials, with a high surface area. |
Drug Loading and Release Protocols
The following protocols are designed to evaluate the potential of the CN-Zn-MOF as a carrier for the anticancer drug Doxorubicin (DOX).
Protocol for Doxorubicin Loading:
-
Preparation of DOX solution: Prepare a stock solution of Doxorubicin hydrochloride in deionized water at a concentration of 1 mg/mL.
-
Loading Procedure:
-
Disperse 10 mg of the activated CN-Zn-MOF in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug encapsulation. The cyano groups within the MOF pores may enhance loading through specific interactions with the drug molecules.
-
Collect the DOX-loaded MOF (DOX@CN-Zn-MOF) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the loaded MOF with deionized water to remove any surface-adsorbed drug.
-
-
Quantification of Loaded Drug:
-
Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at a wavelength of 480 nm.
-
Calculate the drug loading capacity and encapsulation efficiency using the following formulas:
-
Drug Loading Capacity (%) = (Mass of loaded drug / Mass of loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Protocol for In Vitro Doxorubicin Release:
-
Preparation of Release Media: Prepare two buffer solutions:
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions).
-
Acetate buffer at pH 5.5 (simulating the acidic tumor microenvironment).
-
-
Release Study:
-
Disperse 5 mg of DOX@CN-Zn-MOF in 10 mL of each release medium in separate dialysis bags (MWCO 10 kDa).
-
Place the dialysis bags in 40 mL of the corresponding fresh buffer solution and maintain at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage against time to obtain the release profile. The expected outcome is a pH-responsive release, with a faster release rate at the lower pH of the tumor environment.
-
Visualization of the Proposed Drug Release Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the 4-(2-Cyanophenyl)benzoic Acid Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and applications of 4-(2-cyanophenyl)benzoic acid derivatives.
The this compound moiety is a biphenyl structure distinguished by a carboxylic acid and a nitrile group positioned at specific locations on adjacent phenyl rings. This arrangement is not a random chemical curiosity; it is a highly strategic scaffold, particularly in medicinal chemistry. Its significance lies in the rigid, yet tunable, three-dimensional architecture that allows for precise interactions with biological targets. The carboxylic acid and nitrile groups provide key hydrogen bonding and polar interaction points, while the biphenyl core serves as a robust framework for further functionalization.
This application note provides a comprehensive overview of the synthesis and primary applications of this compound derivatives. We will delve into a field-proven synthetic protocol, explore the causality behind the chosen methodology, and present the major applications, with a particular focus on its role in the development of targeted cancer therapeutics like PARP inhibitors.
Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Cross-Coupling
The creation of the C-C bond linking the two phenyl rings is the cornerstone of synthesizing the this compound core. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its exceptional reliability, high yields, and remarkable tolerance for a wide range of functional groups, including the carboxylic acid and nitrile present in our target structure.[1][2] This palladium-catalyzed reaction circumvents the need for harsh conditions or protecting group strategies that are often required with other coupling methods like Friedel-Crafts acylations.[3]
The general strategy involves the coupling of an aryl halide (2-bromobenzonitrile) with an arylboronic acid (4-carboxyphenylboronic acid). The palladium catalyst, in its Pd(0) active state, undergoes oxidative addition to the aryl halide. Following a transmetalation step with the boronate complex (formed from the boronic acid and a base), the two aryl groups are brought into proximity on the palladium center. Reductive elimination then yields the desired biphenyl product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue.
Experimental Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials and Equipment:
-
2-Bromobenzonitrile (1.82 g, 10.0 mmol)
-
4-Carboxyphenylboronic acid (1.83 g, 11.0 mmol, 1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 eq)
-
Solvent: Toluene (40 mL), Ethanol (10 mL), Water (10 mL)
-
Hydrochloric Acid (2M HCl)
-
Three-neck round-bottom flask (250 mL), condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
-
Standard glassware for work-up and recrystallization
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a nitrogen inlet, add 2-bromobenzonitrile (10.0 mmol), 4-carboxyphenylboronic acid (11.0 mmol), and potassium carbonate (30.0 mmol).
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.2 mmol). The use of a pre-weighed catalyst under an inert atmosphere is crucial to prevent its degradation.
-
Solvent Addition and Degassing: Add the toluene, ethanol, and water solvent mixture. Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 2-bromobenzonitrile starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a beaker and carefully acidify with 2M HCl with stirring until the pH is approximately 2-3. This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake thoroughly with deionized water (3 x 30 mL) to remove inorganic salts and water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60 °C. The final product should be a white to off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. Expected yield: 75-85%.
Applications in Drug Discovery: Targeting DNA Repair in Cancer
The this compound scaffold is a cornerstone of several clinically approved drugs, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are critical components of the cell's DNA repair machinery, primarily responsible for fixing single-strand breaks (SSBs) through the base excision repair pathway.[6][7]
Mechanism of Action: Synthetic Lethality and PARP Trapping
In healthy cells, if PARP-mediated repair fails, the resulting double-strand breaks (DSBs) can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[8] However, many cancers, particularly certain types of ovarian, breast, and prostate cancers, have mutations in BRCA genes, rendering their HR pathway deficient.[8][9]
This deficiency creates a vulnerability that PARP inhibitors exploit in a concept known as synthetic lethality .[4][10]
-
Inhibition of Catalytic Activity: The inhibitor molecule, containing the this compound core, binds to the catalytic site of the PARP enzyme, preventing it from repairing SSBs.[6][7]
-
Accumulation of Damage: Unrepaired SSBs stall replication forks during cell division, leading to the collapse of these forks and the formation of more severe DSBs.
-
Cell Death in HR-Deficient Cells: In cancer cells with faulty HR repair (e.g., BRCA-mutated), these DSBs cannot be fixed, leading to genomic instability and ultimately, cell death (apoptosis).[9] Healthy cells with functional HR can still repair the DSBs and survive.
Furthermore, a critical mechanism for the efficacy of these drugs is "PARP trapping" . The inhibitor not only blocks the enzyme's function but also traps the PARP-DNA complex at the site of damage.[6][11] These trapped complexes are highly cytotoxic and are a major contributor to the drug's anticancer effects.[6]
Signaling Pathway and Inhibition Diagram
The following diagram illustrates the role of PARP in DNA repair and the dual mechanisms of PARP inhibitors.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Structure-Activity Relationship (SAR) Data
The this compound scaffold is a key component of Niraparib, a potent PARP inhibitor approved for treating ovarian cancer.[12] Modifications to this core structure can significantly impact potency and selectivity. The table below presents inhibitory concentration (IC₅₀) data for Niraparib and related structures, highlighting its high potency against PARP-1 and PARP-2.
| Compound | Target | IC₅₀ (nM) | Reference |
| Niraparib (MK-4827) | PARP-1 | 3.8 | [13] |
| PARP-2 | 2.1 | [13] | |
| Derivative 11 (ortho-F, m,m'-diCl) | Aromatase | 39 | [14] |
| Steroid Sulfatase (STS) | 21 | [14] | |
| Derivative 25 (Imidazole analog) | Aromatase | 0.2 | [14] |
| Steroid Sulfatase (STS) | 2.5 | [14] |
This table illustrates how modifications on related scaffolds can tune activity against different enzyme targets, a key principle in drug development.
Broader Applications
While its role in oncology is most prominent, derivatives of the cyanophenyl-benzoic acid structure have been explored in other areas:
-
Anti-inflammatory Agents: Certain benzoic acid derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[15]
-
Antifungal and Antimicrobial Agents: The benzoic acid core is a well-known pharmacophore with antifungal and antimicrobial properties, used in various topical treatments.[16][17]
-
Materials Science: The rigid biphenyl structure makes these compounds candidates for building blocks in specialty polymers and liquid crystals, where ordered molecular arrangements are desired.[18]
-
Agrochemicals: Recent research has identified a derivative, 4-(2-phenylethynyl)benzoic acid (PEBA), as a potent chemical pruner for horticultural plants, demonstrating the scaffold's utility beyond medicine.[19]
Conclusion
The this compound framework is a privileged scaffold in modern chemistry. Its synthesis is reliably achieved through robust methods like the Suzuki-Miyaura cross-coupling, enabling widespread access for researchers. Its primary application as the core of potent PARP inhibitors has revolutionized treatment for certain cancers by exploiting the principle of synthetic lethality. The continued exploration of this versatile structure promises further innovations in drug discovery, materials science, and beyond, making the protocols and concepts discussed herein essential for professionals in the field.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 7. Clinical Landscape of PARP Inhibitors in Ovarian Cancer: Molecular Mechanisms and Clues to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca” [mdpi.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 14. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annexechem.com [annexechem.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedures for reactions involving 4-(2-cyanophenyl)benzoic acid
Application Notes & Protocols for 4-(2-Cyanophenyl)benzoic Acid
Abstract
This document provides a comprehensive guide to the experimental procedures involving this compound (CAS No: 5728-44-9), a versatile biphenyl derivative crucial in the fields of drug discovery and materials science. We present detailed protocols for its synthesis via the Suzuki-Miyaura coupling reaction, subsequent purification, and characterization. Furthermore, this guide outlines key downstream applications, including its use as a scaffold for advanced pharmaceutical intermediates and functional organic materials. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and analytical validation at each stage.
Introduction and Scientific Context
This compound is a bifunctional organic compound featuring a carboxylic acid group and a nitrile moiety on a biphenyl backbone. This unique arrangement of functional groups makes it an invaluable building block in organic synthesis. The carboxylic acid allows for conventional modifications such as esterification and amidation, while the nitrile group can participate in various transformations or act as a key coordinating or electron-withdrawing group.
Its rigid biphenyl structure is a common motif in liquid crystals and organic light-emitting diodes (OLEDs)[1]. The cyano-substituted phenyl ring, in particular, can influence dielectric properties and molecular alignment[1][2]. In medicinal chemistry, this scaffold is explored for the development of novel therapeutics, including inhibitors of protein kinases and other enzymes implicated in diseases like cancer[3][4][5]. The synthesis and application of derivatives have been noted in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment[4].
Health, Safety, and Handling
Proper handling of this compound and all associated reagents is critical. The compound is classified as a hazardous substance.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[6][7][8].
-
Eye Irritation: Causes serious eye irritation (Category 2/2A)[6][8].
-
Respiratory Irritation: May cause respiratory irritation[6].
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[6][9].
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber recommended), safety goggles (EN 166 standard), and a lab coat[7].
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[8].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][8]. Keep away from strong oxidizing agents, strong acids, and strong bases[6].
First Aid Measures:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[6][8].
-
In case of skin contact: Wash off immediately with plenty of soap and water[6][8].
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration[8].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[7].
Physicochemical and Spectroscopic Data
Accurate identification of the target compound is essential. The following table summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 5728-44-9 | [10] |
| Molecular Formula | C₁₄H₉NO₂ | [10][11] |
| Molecular Weight | 223.23 g/mol | [10] |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Melting Point | 219 - 221 °C (decomposes) | |
| Monoisotopic Mass | 223.06332 Da | [11] |
Note: Spectroscopic data (NMR, IR) should be acquired on the synthesized material to confirm identity and purity. Data will be comparable to closely related analogs found in the literature.
Synthesis Pathway: Suzuki-Miyaura Coupling
The most direct and widely used method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal C-C bond between the two phenyl rings.[12]
Reaction Scheme: (4-carboxyphenyl)boronic acid + 2-bromobenzonitrile → this compound
The causality behind this choice of methodology is its high functional group tolerance, stereospecificity, and generally high yields. The reaction can often be performed in aqueous or mixed-solvent systems, reducing its environmental impact.[13][14][15][16]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves a Palladium(0) active species and consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-bromobenzonitrile, forming a Pd(II) complex. This is typically the rate-determining step.[16]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex, formed by reaction with a base) is transferred to the Pd(II) center, displacing the halide.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.[16]
Experimental Protocols
The following workflow outlines the complete process from synthesis to the final, characterized product.
Caption: General workflow for synthesis and purification of this compound.
Protocol 5.1: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example. Reagent quantities and conditions may require optimization.
Materials:
-
(4-carboxyphenyl)boronic acid
-
2-bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using a simple palladium source like Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: Dioxane/Water (e.g., 4:1 v/v) or Ethanol/Water[14]
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-carboxyphenyl)boronic acid (1.0 eq), 2-bromobenzonitrile (1.05 eq), and potassium carbonate (3.0 eq).
-
Add the dioxane/water solvent mixture.
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq). The choice of catalyst and ligand is critical for reaction efficiency.[15]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove insoluble salts and catalyst residues.
-
Transfer the filtrate to a beaker and slowly acidify with 2M HCl while stirring. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under vacuum.
Protocol 5.2: Purification by Recrystallization
The primary impurities are typically unreacted starting materials or homocoupling byproducts. Recrystallization is an effective method for purification.[17]
Procedure:
-
Place the crude, dried this compound into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, hot filtration may be performed to remove insoluble impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the pure product should form as the solution cools and becomes supersaturated.
-
To maximize yield, the flask can be placed in an ice bath for 30 minutes once it has reached room temperature.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to a constant weight.
Protocol 5.3: Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified solid and compare it to the literature value (219-221 °C). A sharp melting range close to the literature value is indicative of high purity.
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should show the expected signals for the aromatic protons and carbons, as well as the carboxylic acid proton.
-
Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight. ESI-MS in negative mode should show a peak for [M-H]⁻.[18]
-
HPLC: Use a reverse-phase HPLC method to determine the purity of the final compound.[19]
Applications in Research and Development
The purified this compound serves as a key intermediate for more complex target molecules.
-
Amide Coupling: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride, or by using coupling agents like EDCI/DMAP) and reacted with various amines to form a diverse library of amides for screening in drug discovery programs.[17][20]
-
Esterification: Reaction with alcohols under acidic conditions or via the acyl chloride intermediate yields esters. Cyanophenyl benzoate esters are a well-known class of liquid crystal materials.[2][7][21]
-
Further Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, further expanding the molecular diversity that can be generated from this starting material.
References
- 1. nbinno.com [nbinno.com]
- 2. dakenchem.com [dakenchem.com]
- 3. preprints.org [preprints.org]
- 4. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound CAS#: 5728-44-9 [m.chemicalbook.com]
- 11. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
- 19. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester [webbook.nist.gov]
The Pivotal Role of 4-(2-cyanophenyl)benzoic Acid in Modern Medicinal Chemistry: From Synthesis to Therapeutic Innovation
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug design. 4-(2-cyanophenyl)benzoic acid and its derivatives represent a quintessential example of such a scaffold. This biphenyl carboxylic acid derivative, characterized by a strategic placement of a nitrile group, has become a cornerstone in the development of targeted therapies, most notably in the realm of oncology. Its unique structural and electronic properties make it a key building block and a significant pharmacophore in the synthesis of potent enzyme inhibitors and other bioactive molecules. This guide provides an in-depth exploration of the synthesis, applications, and medicinal chemistry significance of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its critical role in the synthesis of PARP inhibitors, explore its broader applications, and provide detailed protocols to facilitate its use in the laboratory.
Core Application: A Linchpin in the Synthesis of PARP Inhibitors
The most prominent application of the this compound scaffold is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations.
The Mechanism of PARP Inhibition and Synthetic Lethality
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutated BRCA genes, the HR pathway is deficient. The simultaneous inhibition of PARP and the inherent deficiency in HR creates a "synthetic lethal" scenario, where the combination of two non-lethal defects leads to cancer cell death.[1] PARP inhibitors not only block the catalytic activity of the enzyme but also "trap" PARP on the DNA, further disrupting the DNA repair process and enhancing their cytotoxic effect.
The benzamide moiety, a core feature of many PARP inhibitors, mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme. The biphenyl structure of this compound provides a rigid scaffold that can be appropriately functionalized to optimize binding affinity and pharmacokinetic properties.
Role in the Synthesis of Olaparib
Olaparib (Lynparza™) is a first-in-class PARP inhibitor approved for the treatment of ovarian, breast, prostate, and pancreatic cancers with BRCA mutations. While this compound is not a direct starting material in the most common industrial syntheses of Olaparib, its core structure is assembled to create the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . The synthesis of this intermediate highlights the strategic construction of the cyanobiphenyl-like core.
A common synthetic strategy involves the Horner-Wadsworth-Emmons reaction between a phosphonate derived from 2-formylbenzoic acid and an aldehyde containing the fluorinated benzonitrile moiety. The resulting olefin is then cyclized with hydrazine to form the phthalazinone ring system.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common and versatile method for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction. This reaction forms the C-C bond between the two phenyl rings.[2][3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Materials:
-
2-bromobenzonitrile
-
4-carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Key Olaparib Intermediate
This protocol outlines a synthetic route to a key intermediate of Olaparib, showcasing the application of the broader structural motif. This multi-step synthesis involves the formation of the phthalazinone core.[4][5]
Workflow Diagram:
Caption: Synthetic workflow for a key Olaparib intermediate.
Step 1: Synthesis of the Phosphonate Intermediate
-
Dissolve 2-formylbenzoic acid in a suitable solvent (e.g., methanol).
-
Add dimethylphosphite and a base (e.g., sodium methoxide).
-
Stir the reaction at room temperature until completion.
-
Isolate the phosphonate intermediate after an appropriate workup.
Step 2: Horner-Wadsworth-Emmons Reaction
-
Dissolve the phosphonate intermediate and 2-fluoro-5-formylbenzonitrile in an anhydrous solvent (e.g., THF).
-
Add a strong base (e.g., sodium hydride) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and perform an extractive workup to isolate the olefin intermediate.
Step 3: Cyclization to the Phthalazinone
-
Dissolve the olefin intermediate in a suitable solvent (e.g., ethanol or acetic acid).
-
Add hydrazine hydrate.
-
Reflux the reaction mixture until the cyclization is complete.
-
Cool the reaction and isolate the precipitated key intermediate by filtration.
Self-Validation: Each intermediate and the final product should be characterized by appropriate analytical techniques (NMR, MS) to confirm their structure and purity.
Broader Applications in Medicinal Chemistry
While its role in PARP inhibitors is prominent, the this compound scaffold and its analogs are valuable in other therapeutic areas.
Anti-inflammatory Agents
Derivatives of cyanobenzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature in many NSAIDs, while the cyanobiphenyl core can be modified to modulate activity and selectivity. For instance, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID Piron, has been synthesized and shown to possess anti-inflammatory activity.[1]
Enzyme Inhibitors
The rigid biphenyl structure allows for precise positioning of functional groups to interact with enzyme active sites. Derivatives of this compound have been explored as inhibitors for various enzymes, including:
-
Aromatase and Steroid Sulfatase: Dual inhibitors of aromatase and steroid sulfatase are being investigated for the treatment of hormone-dependent breast cancer. The cyanophenyl group is often a key feature for potent aromatase inhibition in these molecules.
-
Casein Kinase 2 (CK2): 4-(Thiazol-5-yl)benzoic acid derivatives have shown potent inhibitory activity against protein kinase CK2, a target in cancer therapy.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by modifications to its structure.
SAR Diagram:
Caption: Key structural features influencing the biological activity of the scaffold.
Quantitative Data Summary
| Compound Class | Target Enzyme(s) | Example IC₅₀ Values | Reference |
| Biphenyl Carboxylic Acids | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | 9.54 - 10.78 µM | [6] |
| Thienobenzo-1,2,3-triazoles | Butyrylcholinesterase (BChE) | 98 nM - 0.38 µM | [1] |
| Pyrazine Derivatives | CSNK2A / PIM3 | 12 nM / 18 nM | [7] |
| Benzoic Acid Derivatives | Histone Deacetylase (HDAC) | 17.84 µM | [8] |
Conclusion and Future Perspectives
This compound is a testament to the power of a well-designed molecular scaffold in medicinal chemistry. Its journey from a synthetic building block to a core component of life-saving drugs like Olaparib underscores its significance. The protocols and insights provided in this guide aim to empower researchers to harness the potential of this versatile molecule. Future research will likely continue to explore novel derivatives of this scaffold, targeting a wider range of diseases and further refining their therapeutic properties. The continued exploration of its structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | C25H21N3O3 | CID 15654674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Application Note: Comprehensive Analytical Characterization of 4-(2-cyanophenyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-cyanophenyl)benzoic acid is a biphenyl derivative containing both a carboxylic acid and a nitrile functional group. Its rigid structure and reactive handles make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. Accurate and comprehensive characterization of this compound is critical to ensure its identity, purity, and stability, which are fundamental requirements for its application in regulated environments such as drug development. This guide provides a multi-technique approach to the analytical characterization of this compound, offering both theoretical justifications and detailed, field-proven protocols.
Physicochemical Properties and Structure
A foundational understanding of the molecule's properties is essential for method development. The structure of this compound dictates its behavior in various analytical systems.
-
Structure: The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 4-position, and the other with a cyano (nitrile) group at the 2-position.
-
Polarity: The presence of the polar carboxylic acid (-COOH) and cyano (-C≡N) groups, combined with the nonpolar biphenyl core, gives the molecule an intermediate polarity. This makes it poorly soluble in water but soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[1] This characteristic is key to selecting appropriate chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₄H₉NO₂ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Monoisotopic Mass | 223.06332 Da | [2] |
| Predicted XlogP | 3.1 | [2] |
| Appearance | White to off-white solid (inferred) | N/A |
Integrated Analytical Workflow
A robust characterization of this compound relies on the synergy of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the material. The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of the compound.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying it in the presence of impurities.
Causality Behind Method Choice: Given the molecule's aromatic nature and intermediate polarity, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides sufficient hydrophobic interaction with the biphenyl core, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for elution. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte peak and preventing peak tailing.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is designed to be a robust starting point and should be validated according to ICH Q2(R1) guidelines for its intended use.[3][4][5][6]
1. Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).
-
Reference Standard: A well-characterized batch of this compound.
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B over 2 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. System Suitability (as per USP <621>): [1][7][8]
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the system suitability injections.
-
Inject a solvent blank (50:50 acetonitrile/water) to ensure no system contamination.
-
Inject the sample solution in duplicate.
-
Process the chromatograms.
6. Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method provides an "area percent" purity, which is suitable for routine quality control. For absolute quantification, a calibration curve should be generated using multiple standard concentrations.
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods are essential for confirming the chemical structure and identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[9]
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm. This peak will disappear upon shaking the sample with D₂O.[10][11][12]
-
Aromatic Protons (Ar-H): A complex series of multiplets between 7.4 and 8.2 ppm, integrating to 8 protons. The protons on the two rings will exhibit distinct splitting patterns (doublets, triplets) due to their unique electronic environments and coupling relationships. Protons adjacent to the electron-withdrawing cyano and carboxylic acid groups will be shifted further downfield.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Carboxylic Carbonyl (-COOH): A signal in the range of 165-175 ppm.[10][12]
-
Nitrile Carbon (-C≡N): A signal between 115-125 ppm.[10][12]
-
Aromatic Carbons: Multiple signals between 120-145 ppm. The carbon atoms directly attached to the cyano group and the other phenyl ring (ipso-carbons) will have distinct chemical shifts.
Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable fragmentation information.
Causality Behind Method Choice: Electrospray ionization (ESI) is ideal for this molecule due to the presence of the ionizable carboxylic acid group. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, is recommended to confirm the elemental composition.
Protocol: HRMS Analysis by ESI-TOF
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Both positive and negative ion modes should be tested.
-
Data Analysis: Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm to confidently confirm the elemental formula C₁₄H₉NO₂. The fragmentation pattern can also provide structural information; a common loss for benzoic acids is the hydroxyl group (-17 Da) or the entire carboxylic acid group (-45 Da).[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to confirm the presence of key functional groups.[10][14]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.[10][11][14]
-
C≡N Stretch (Nitrile): A sharp, intense peak around 2220-2230 cm⁻¹ for an aromatic nitrile.[10][11][14]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹, characteristic of a hydrogen-bonded aromatic carboxylic acid.[10][11][14]
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
Thermal Analysis: Melting Point and Purity
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and estimating the purity of crystalline organic compounds.[15][16][17]
Causality Behind Method Choice: The purity of a crystalline substance can be determined by analyzing its melting point depression. Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range.[17][18] The Van't Hoff equation forms the basis of this analysis. This provides an orthogonal purity assessment to HPLC.
Protocol: Purity Assessment by DSC
1. Instrumentation:
-
A calibrated DSC instrument.
-
Aluminum or hermetically sealed sample pans.
2. Procedure:
-
Accurately weigh 1-3 mg of the sample into a DSC pan.
-
Crimp the pan to seal it. An empty, sealed pan is used as the reference.
-
Place both pans in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 2 °C/min) through its melting transition. A typical range would be from ambient temperature to ~250 °C.
3. Data Analysis:
-
The DSC thermogram will show an endotherm corresponding to the melting of the sample.
-
Melting Point: The onset temperature of the melting peak is typically reported as the melting point.
-
Purity Calculation: Specialized instrument software applies the Van't Hoff equation to the shape of the melting peak to calculate the mole percent purity. This method is most accurate for purity levels >98% and is not suitable for compounds that decompose upon melting.[16]
References
- 1. agilent.com [agilent.com]
- 2. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. m.youtube.com [m.youtube.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 15. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 16. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. tainstruments.com [tainstruments.com]
Application Notes and Protocols for Investigating the Reaction Kinetics and Mechanisms of 4-(2-Cyanophenyl)benzoic Acid
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals investigating the reaction kinetics and mechanisms of 4-(2-cyanophenyl)benzoic acid. This biaryl moiety is a valuable scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Understanding its formation and subsequent transformations is critical for process optimization, rational drug design, and the discovery of novel molecular architectures. This document provides two core protocols: the first details the kinetic analysis of the Suzuki-Miyaura cross-coupling reaction for its synthesis, and the second outlines a mechanistic investigation into the hydrolysis of its nitrile functional group. We emphasize the causality behind experimental choices and integrate robust analytical methodologies for generating high-fidelity, reproducible data.
Introduction
This compound is a structurally important molecule featuring a biphenyl backbone functionalized with both a nitrile and a carboxylic acid group. This unique arrangement makes it a versatile precursor for a variety of more complex molecules, including potent enzyme inhibitors and novel heterocyclic compounds for pharmaceutical development.[6][7][8] The successful and efficient synthesis of this building block, along with the predictable manipulation of its functional groups, is paramount for its application in drug discovery pipelines.
This document moves beyond simple synthetic procedures to provide in-depth protocols for studying how and how fast these reactions occur. By applying these kinetic and mechanistic protocols, researchers can:
-
Optimize reaction conditions (catalyst loading, temperature, concentration) to maximize yield and minimize impurities.
-
Gain insights into reaction mechanisms to predict the formation of side products.
-
Develop robust and scalable synthetic routes suitable for industrial application.
We will focus on two fundamental transformations:
-
Synthesis: The Palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[9][10][11]
-
Functional Group Reactivity: The acid-catalyzed hydrolysis of the nitrile group, a classic transformation that can proceed through an amide intermediate.[12][13][14][15]
Part I: Synthesis via Suzuki-Miyaura Cross-Coupling: Kinetics and Mechanism
The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl compounds like this compound. It involves the cross-coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[10][16]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for interpreting kinetic data. The base plays a critical role in activating the organoboron species, facilitating the transmetalation step.[11]
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the initial reaction rate and reaction order with respect to the reactants and catalyst. This protocol uses the "method of initial rates," where the reaction is monitored over the first 10-15% of its conversion to simplify kinetic analysis.
Causality Statement: HPLC is the chosen analytical technique due to its high resolution, sensitivity, and ability to simultaneously quantify multiple chromophoric species (reactants, product, and internal standard) in the reaction mixture.[17] This allows for precise measurement of concentration changes over time.
Materials & Reagents:
-
2-Bromobenzonitrile (Ar¹-X)
-
4-Carboxyphenylboronic acid (Ar²-B(OR)₂)
-
Palladium(II) Acetate (Pd(OAc)₂, catalyst precursor)
-
SPhos (Ligand)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dioxane/Water (Solvent)
-
Dodecylbenzene (Internal Standard)
-
Methanol (HPLC Grade)
-
Formic Acid (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Reaction vessel with temperature control and magnetic stirring
-
Syringes and 0.22 µm PTFE filters
Experimental Workflow:
Caption: Figure 2. Experimental workflow for kinetic analysis of the Suzuki coupling.
Step-by-Step Protocol:
-
Standard Curve Generation: Prepare standard solutions of 2-bromobenzonitrile, this compound, and the internal standard (dodecylbenzene) at known concentrations. Analyze by HPLC to generate calibration curves for quantification. The internal standard is crucial as it corrects for variations in injection volume.
-
Reaction Setup (Baseline Experiment): In a temperature-controlled reaction vessel, combine 2-bromobenzonitrile (1.0 mmol), 4-carboxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), SPhos (0.02 mmol), and dodecylbenzene (0.5 mmol) in a 4:1 mixture of dioxane:water (10 mL).
-
Initiation: While stirring vigorously at 80 °C, add the Pd(OAc)₂ catalyst (0.01 mmol). This is time zero (t=0).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 900 µL of 1M HCl. This step is critical to stop the reaction instantly, ensuring the measured concentration accurately reflects the reaction state at the time of sampling.
-
Sample Preparation: Vortex the quenched sample, filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the sample using a C18 column. A typical mobile phase could be a gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid. Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Data Analysis: Using the calibration curves, calculate the concentration of the product at each time point. Plot concentration versus time. The initial rate is the slope of the linear portion of this curve (typically the first 5-6 data points).
-
Varying Concentrations: Repeat steps 2-8, but systematically vary the initial concentration of one component at a time (e.g., double the concentration of 2-bromobenzonitrile, then double the catalyst concentration in separate runs) while keeping others constant.
Data Interpretation:
Summarize the results in a table to easily determine the reaction order.
| Experiment | [Ar¹-X] (M) | [Pd Catalyst] (M) | Initial Rate (M/s) |
| 1 (Baseline) | 0.10 | 0.001 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.001 | 3.1 x 10⁻⁵ |
| 3 | 0.10 | 0.002 | 3.0 x 10⁻⁵ |
From this hypothetical data, doubling the concentration of the aryl halide (Ar¹-X) approximately doubles the rate, suggesting the reaction is first-order with respect to the aryl halide. Likewise, doubling the catalyst concentration also doubles the rate, indicating a first-order dependence on the catalyst.
Part II: Mechanistic Study of Nitrile Group Transformations
The cyano group is a versatile functional handle. Its hydrolysis to a carboxylic acid proceeds via an amide intermediate, and the kinetics of each step can be dissected.[14][18]
Protocol 2: Kinetic Analysis of Acid-Catalyzed Nitrile Hydrolysis
Objective: To monitor the two-step conversion of the nitrile to the intermediate amide and then to the final di-carboxylic acid product, allowing for the determination of individual rate constants (k₁ and k₂).
Mechanism Overview: The hydrolysis mechanism involves the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic for attack by water.[14] A series of proton transfers and tautomerization leads to the amide. The amide is then subsequently hydrolyzed to the carboxylic acid.
Caption: Figure 3. Simplified mechanism for the acid-catalyzed hydrolysis of a nitrile.
Step-by-Step Protocol (NMR Monitoring):
Causality Statement: Nuclear Magnetic Resonance (NMR) spectroscopy is chosen for this protocol as it allows for in situ monitoring without the need for quenching.[17] By observing changes in the chemical shifts and integrals of protons unique to the reactant, intermediate, and product, one can quantify all species simultaneously in the reaction vessel.
-
Setup: In an NMR tube, dissolve this compound (0.05 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Initiation: Add a known concentration of a strong acid (e.g., D₂SO₄) to the NMR tube, shake vigorously, and immediately place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 100 °C).
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically.
-
Data Processing: For each spectrum, integrate the signals corresponding to unique protons of the starting material, the amide intermediate, and the final product relative to the integral of the internal standard.
-
Kinetic Analysis: Convert the relative integrals to concentrations. Plot the concentrations of all three species versus time. This data can be fit to a consecutive reaction model (A → B → C) using numerical analysis software to extract the rate constants k₁ and k₂.
Summary and Application Outlook
The protocols detailed in this guide provide a robust framework for the kinetic and mechanistic evaluation of this compound. By employing techniques like HPLC for reaction monitoring and NMR for in situ analysis, researchers can generate high-quality data to understand the intricacies of both its synthesis and subsequent transformations.
This fundamental knowledge is directly applicable to:
-
Process Chemistry: Scaling up the synthesis by identifying and controlling the rate-determining step to improve throughput and safety.
-
Medicinal Chemistry: Predicting the metabolic fate of drug candidates containing this scaffold and designing derivatives with tailored reactivity and stability.[6][19][20]
-
Materials Science: Controlling polymerization or functionalization reactions where this molecule is used as a monomer or building block.
A thorough understanding of reaction kinetics and mechanisms is not merely an academic exercise; it is an essential component of modern chemical research and development, enabling the creation of more efficient, sustainable, and innovative chemical processes.
References
- 1. preprints.org [preprints.org]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chemimpex.com [chemimpex.com]
- 20. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
synthetic strategies for incorporating 4-(2-cyanophenyl)benzoic acid into complex molecules
An In-Depth Guide to the Synthetic Incorporation of 4-(2-Cyanophenyl)benzoic Acid into Complex Molecules
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of starting materials is a critical determinant of synthetic efficiency and molecular complexity. This compound is a premier example of a bifunctional building block, offering chemists two distinct and orthogonally reactive functional groups—a carboxylic acid and a nitrile—on a rigid biphenyl scaffold. This unique arrangement allows for sequential or selective functionalization, making it an invaluable synthon for constructing elaborate molecular architectures. The carboxylic acid serves as a classical handle for amide and ester formation, while the cyano group provides a gateway to a diverse range of nitrogen-containing heterocycles and other functional groups. Notably, its utility in forming tetrazoles, which are recognized as bioisosteric replacements for carboxylic acids, has cemented its importance in medicinal chemistry.[1] This guide provides a detailed exploration of the key synthetic strategies, field-proven protocols, and the chemical logic required to effectively incorporate this versatile molecule into complex targets.
Diagram: Core Structure and Reactive Sites
Caption: Reactive hubs of this compound.
Part 1: Synthetic Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is arguably one of the most versatile functional groups in organic chemistry. Its transformation into amides and esters is fundamental to the construction of a vast number of pharmaceuticals and functional materials.[2][3]
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[4] This is achieved by converting the hydroxyl group into a better leaving group, a transformation mediated by a "coupling reagent." The choice of reagent is critical and depends on factors such as substrate complexity, steric hindrance, and the need to suppress side reactions like racemization.[4]
Expertise & Experience: Choosing the Right Coupling Reagent
The three main classes of coupling reagents—carbodiimides, phosphonium salts, and aminium/uronium salts—operate via the formation of a highly reactive acyl-substituted intermediate.
-
Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to the formation of insoluble urea byproducts (like dicyclohexylurea, DCU) which can complicate purification. The use of additives like HOBt or Oxyma is often necessary to suppress racemization and improve efficiency.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and generate water-soluble byproducts. They are particularly useful for sterically hindered substrates.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): Often considered the gold standard for difficult couplings, these reagents are highly reactive and fast, minimizing side reactions.[5] HATU, for example, forms a highly reactive O-acylisourea intermediate that rapidly reacts with the amine.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example | Activating Agent | Key Advantages | Key Disadvantages |
| Carbodiimide | EDC | N,N'-Dicyclohexylcarbodiimide | Cost-effective, water-soluble byproduct | Can cause racemization without additives |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, good for hindered couplings | Higher cost, potential for phosphine oxide byproducts |
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast, low racemization, high yields | Expensive, sensitive to moisture |
Diagram: Amide Coupling Workflow
Caption: Generalized workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The reaction mixture may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired amide.
Trustworthiness: This protocol is self-validating through chromatographic monitoring. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot on TLC indicates product formation. LC-MS can confirm the mass of the desired product.
Part 2: Synthetic Transformations of the Cyano Moiety
The nitrile group is a versatile functional group capable of undergoing a wide array of transformations, including cycloadditions and reductions.[6][7]
[3+2] Cycloaddition for Tetrazole Synthesis
The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is an effective bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[1] The most common method for this transformation is the [3+2] cycloaddition with an azide source.[8]
Expertise & Experience: Catalysis and Safety
While this reaction can be performed thermally, it often requires high temperatures. Catalysis significantly improves reaction rates and allows for milder conditions.
-
Zinc Salts (e.g., ZnBr₂, ZnCl₂): Lewis acid catalysis with zinc salts activates the nitrile towards nucleophilic attack by the azide.[9][10] These are effective and relatively non-toxic.
-
Organotin Compounds (e.g., Bu₃SnN₃): Historically used, these reagents are highly effective but are now largely avoided due to their significant toxicity.[11]
-
Other Catalysts: A variety of other catalysts, including cobalt complexes and Brønsted acids, have been developed to promote this cycloaddition.[1][9]
Safety: Azide compounds, particularly sodium azide in the presence of acid, can form the highly toxic and explosive hydrazoic acid (HN₃). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Diagram: Tetrazole Formation Pathway
Caption: Key steps in the catalyzed synthesis of tetrazoles from nitriles.
Protocol 2: Zinc-Catalyzed Tetrazole Synthesis
Objective: To convert the nitrile group of this compound into a tetrazole ring.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc chloride (ZnCl₂) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
3M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully acidify the mixture to pH ~2 with 3M HCl in a fume hood. This step protonates the tetrazole and quenches any unreacted azide.
-
Extract the aqueous layer multiple times with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to afford the desired tetrazole.
Nitrile Reduction to a Primary Amine
Reduction of the nitrile group to a primary amine (a benzylamine in this case) provides a flexible linker that can be used to attach other molecular fragments.
Expertise & Experience: Choosing the Reduction Method
-
Catalytic Hydrogenation: This is often the cleanest method. Reagents like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere are effective.[12] However, this method is not compatible with other reducible functional groups like alkenes or alkynes.
-
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles but will also reduce the carboxylic acid. A milder reagent like borane (BH₃·THF) can sometimes offer better selectivity, but protection of the carboxylic acid as an ester may be necessary prior to reduction.
Protocol 3: Catalytic Hydrogenation of the Nitrile
Objective: To selectively reduce the nitrile group to a primary amine. Note: This protocol assumes the carboxylic acid has been protected as an ester (e.g., methyl ester) to prevent interference.
Materials:
-
Methyl 4-(2-cyanophenyl)benzoate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the starting ester in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and evacuate the atmosphere, backfilling with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. For more robust reactions, a Parr hydrogenator at ~50 psi is recommended.[12]
-
Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours.
-
Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be purified further if necessary.
Conclusion
This compound stands out as a strategically vital building block for the synthesis of complex molecules. Its dual functionality, when approached with a clear understanding of modern synthetic methods, provides a robust platform for divergent synthesis. By carefully selecting reaction conditions and reagents for either the carboxylic acid or the nitrile group, researchers can efficiently construct novel compounds for applications ranging from targeted therapeutics to advanced materials. The protocols and insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this versatile molecule.
References
- 1. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
troubleshooting low yields in 4-(2-cyanophenyl)benzoic acid synthesis
Technical Support Center: Synthesis of 4-(2-cyanophenyl)benzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling, can present challenges that lead to low or inconsistent yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Core Troubleshooting - Low or No Product Formation
This section addresses the most critical issue: failure to form the desired product. We will explore the common culprits, from catalyst deactivation to suboptimal reaction conditions.
Q1: My reaction shows no conversion. The starting materials are recovered unchanged. What is the most likely cause?
A1: The most probable cause for a complete lack of reactivity is an issue with the palladium catalyst. The Suzuki-Miyaura reaction relies on a Pd(0) species to initiate the catalytic cycle.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Failure of this reduction or deactivation of the Pd(0) species will halt the reaction.
Primary Causalities & Solutions:
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state. This is the most common reason for catalyst failure.
-
Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).[2]
-
-
Inactive Precatalyst/Ligand: The palladium source or the phosphine ligand may have degraded over time. Phosphine ligands, in particular, are prone to oxidation.
-
Insufficient Temperature: The oxidative addition of the aryl bromide to the Pd(0) center is the first step and can be slow.[1]
-
Solution: While some highly active catalyst systems work at room temperature, many require heating.[4] Try increasing the reaction temperature incrementally (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Q2: I am observing very low product yield (<20%), with significant amounts of unreacted 4-bromobenzoic acid. What should I investigate?
A2: This symptom typically points to an inefficient catalytic cycle, often related to the base or solvent system, which are critical for the transmetalation step.
Primary Causalities & Solutions:
-
Incorrect Base or Insufficient Basicity: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6] If the base is too weak, insoluble, or sterically hindered, this step becomes the rate-limiting bottleneck.
-
Solution: The choice of base is highly dependent on the solvent and substrates.[7][8] For this specific coupling, inorganic bases are generally effective. Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common choices. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be required. Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Poor Solvent Choice: The solvent system must be able to dissolve, at least partially, both the organic substrates and the inorganic base. Biphasic systems (e.g., Toluene/Water) or polar aprotic solvents (e.g., Dioxane, DMF, THF) with added water are often used.[6][7]
Below is a diagram illustrating the fundamental catalytic cycle for this synthesis.
Caption: The catalytic cycle for the Suzuki-Miyaura synthesis.
Section 2: Troubleshooting Impurities and Side Reactions
Even when the reaction proceeds, side reactions can significantly lower the yield of the desired product. This section focuses on identifying and mitigating these unwanted pathways.
Q3: My reaction mixture contains a significant amount of benzonitrile and unreacted 4-bromobenzoic acid. What is causing this?
A3: The presence of benzonitrile is a classic sign of protodeboronation . This is a common and often problematic side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (like water or alcohol) and replaced with a C-H bond.[10][11]
Primary Causalities & Solutions:
-
Acidic Conditions or Excess Protic Solvent: Protodeboronation is often accelerated in aqueous media, and its rate is highly dependent on pH.[10][12]
-
Solution: Ensure your reaction medium is sufficiently basic. While water is often necessary to dissolve the base, using an excessive amount can promote this side reaction. Minimize water content to the amount needed for the base to be effective. Ensure solvents are anhydrous if running under non-aqueous conditions.
-
-
Instability of the Boronic Acid: Arylboronic acids with electron-withdrawing groups, such as the cyano group, can be more susceptible to protodeboronation.
-
Solution: A highly effective strategy is to use a more stable boronic acid derivative, such as a pinacol ester (Ar-B(pin)). These are generally more resistant to protodeboronation than the corresponding free boronic acids.[13] You can either purchase the pinacol ester or synthesize it from the boronic acid.
-
Q4: I have isolated my product, but it is contaminated with biphenyl-4-carboxylic acid. How can I prevent this homocoupling side product?
A4: The formation of biphenyl-4-carboxylic acid results from the homocoupling of your starting material, 4-bromobenzoic acid. This side reaction is typically promoted by the same palladium catalyst, especially under certain conditions.
Primary Causalities & Solutions:
-
Presence of Oxygen: As mentioned for catalyst deactivation, oxygen can also promote homocoupling pathways.
-
Solution: Rigorous deoxygenation of the reaction mixture is critical. Ensure a good inert atmosphere is maintained throughout the reaction.
-
-
Suboptimal Catalyst or Ligand Choice: Some palladium/ligand systems are more prone to promoting homocoupling than others. High catalyst loading can sometimes exacerbate this issue.
The diagram below illustrates the competition between the desired cross-coupling and major side reactions.
Caption: Competing reaction pathways in the Suzuki synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q: Can the cyano (-CN) group be hydrolyzed under the basic reaction conditions?
A: Yes, this is a potential risk. The cyano group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under basic (or acidic) conditions, particularly with prolonged heating.[16][17][18] To minimize this, use the mildest effective base (e.g., K₂CO₃ instead of NaOH) and the lowest necessary temperature. Monitor the reaction closely to avoid unnecessarily long reaction times.
Q: My starting material, 4-bromobenzoic acid, has poor solubility. How can I improve this?
A: Poor solubility can hinder reaction rates. There are two common approaches. First, you can convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. Esters are generally much more soluble in common organic solvents like toluene, THF, or dioxane.[19] The ester can then be hydrolyzed back to the carboxylic acid after the coupling is complete. Alternatively, using a co-solvent system like DMF or NMP can improve the solubility of the benzoic acid derivative.
Q: What is a typical catalyst loading for this reaction?
A: For laboratory-scale synthesis, a palladium catalyst loading of 1-3 mol % is a common and effective starting point.[2][20] In some cases, with highly active catalyst systems, loadings can be dropped well below 0.5 mol %.[3][14] It is rarely necessary to exceed 5 mol %, and doing so can sometimes increase the rate of side reactions.
Section 4: Optimized Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be required for your specific setup.
Reagents & Stoichiometry
| Reagent | Formula | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 5.0 | 1.0 | 1.005 g |
| 2-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 6.0 | 1.2 | 0.882 g |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.15 | 0.03 | 173 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 15.0 | 3.0 | 2.073 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 30 mL |
| Water (deionized) | H₂O | 18.02 | - | - | 10 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with Argon or Nitrogen for 15 minutes.
-
Solvent Addition: Degas the 1,4-dioxane and water separately by bubbling Argon through them for 20 minutes. Using a cannula or syringe, add the degassed 1,4-dioxane (30 mL) and water (10 mL) to the reaction flask under a positive pressure of inert gas.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol %), to the flask. Immediately reseal and purge with inert gas for another 5 minutes.
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS (Aliquots can be taken, quenched with water, and extracted with ethyl acetate for analysis). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-acidic impurities (like the triphenylphosphine oxide byproduct). Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 using 2M HCl. A white precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield this compound as a white to off-white solid.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
identifying and removing common impurities from 4-(2-cyanophenyl)benzoic acid
A Guide to Impurity Identification and Remediation for Researchers
Welcome to the technical support center for 4-(2-cyanophenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The efficacy, safety, and reproducibility of your research depend on the purity of your starting materials and intermediates. This document provides a structured approach to identifying and removing common impurities encountered during the synthesis and handling of this compound, moving beyond simple protocols to explain the scientific rationale behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purity of this compound.
Q1: What are the most likely impurities in my sample of this compound?
A: Impurities typically fall into three categories:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors from coupling reactions or the material that was oxidized to form the carboxylic acid.
-
Reaction By-products: Side reactions can lead to structurally similar molecules. A common issue in the synthesis of cyanobenzoic acids is the difficulty in achieving high yields and simple purification during oxidation steps[1][2]. Partial hydrolysis of the nitrile group to an amide is also a possibility.
-
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., ethers, alcohols, ethyl acetate) can be retained in the final product[1].
Q2: My product's melting point is broad and lower than expected. What does this indicate?
A: A broad melting point range is a classic indicator of impurity. Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range[3]. This should be your first signal to proceed with further analytical characterization.
Q3: What is the most straightforward first step to purify my crude product?
A: For a solid organic compound like this compound, recrystallization is the most effective and widely used initial purification technique[4]. This method leverages differences in solubility between your target compound and impurities in a given solvent at different temperatures[5].
Q4: How can I definitively identify an unknown impurity detected by HPLC?
A: While HPLC can quantify the level of impurity, it doesn't typically provide structural information. To identify an unknown, you will need to employ hyphenated techniques. The most powerful methods for impurity identification are Liquid Chromatography-Mass Spectrometry (LC-MS) for determining molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the precise chemical structure[6].
Part 2: Troubleshooting Guide: Identification & Removal Protocols
This section provides a systematic approach to addressing specific impurity-related issues.
Issue 1: Presence of Non-Polar Impurities (e.g., Unreacted Precursors)
Non-polar impurities are common when the final step of a synthesis is an oxidation or hydrolysis, leaving behind less polar starting materials.
A. Identification Protocol: HPLC & TLC
-
Thin-Layer Chromatography (TLC): A rapid, qualitative check. The less polar impurity will travel further up the plate (higher Rf value) than the more polar this compound.[7]
-
High-Performance Liquid Chromatography (HPLC): In a reversed-phase setup (e.g., C18 column), non-polar impurities will have a longer retention time than the main product.[8]
B. Removal Protocol: Recrystallization
Recrystallization is highly effective at removing impurities with different solubility profiles. The key is selecting an appropriate solvent.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In an ideal solvent, this compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for benzoic acid derivatives include water, ethanol, methanol, or mixtures thereof[4][5][9]. Test small batches to find the optimal solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to fully dissolve the solid. Adding too much solvent will reduce your recovery yield[5].
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, catalysts) or if you have used decolorizing carbon, perform a hot gravity filtration to remove them[10][11].
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals by selectively incorporating the target molecule into the growing crystal lattice[5].
-
Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of your product[9].
-
Collection and Washing: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Issue 2: Presence of Colored Impurities
Colored impurities are often large, conjugated organic molecules that are present in very small amounts but are highly visible.
A. Identification Protocol: Visual Inspection
The product appears off-white, yellow, or brown instead of the expected pure white.
B. Removal Protocol: Activated Charcoal Treatment during Recrystallization
Activated charcoal has a high surface area and can adsorb colored impurities.
Step-by-Step Protocol:
-
Follow steps 1 and 2 of the recrystallization protocol above.
-
Charcoal Addition: After the solid is fully dissolved in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a small amount (typically 1-2% of the solute mass) of activated charcoal[4][10]. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Heating: Return the flask to the heat source and boil for an additional 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Using a fluted filter paper and a pre-heated funnel, perform a hot gravity filtration to remove the charcoal[11].
-
Proceed with steps 4-7 of the standard recrystallization protocol.
Issue 3: Presence of Acidic Impurities (e.g., By-products from Nitrile Hydrolysis)
If the nitrile group is inadvertently hydrolyzed, you may have dicarboxylic acid or carboxamide impurities, which have similar polarity to the desired product and can be challenging to remove.
A. Identification Protocol: Spectroscopy
-
¹H NMR Spectroscopy: Look for the disappearance or reduction in the integration of the characteristic aromatic protons adjacent to the nitrile group and the appearance of new aromatic or amide (broad singlet) signals.
-
FT-IR Spectroscopy: An amide impurity would show a characteristic C=O stretch around 1650 cm⁻¹, distinct from the carboxylic acid C=O stretch (~1700 cm⁻¹).
B. Removal Protocol: Flash Column Chromatography
When recrystallization fails to separate compounds with similar polarities, column chromatography is the preferred method[1][12][13].
Step-by-Step Flash Chromatography Protocol:
-
Stationary Phase: Use silica gel as the standard stationary phase.
-
Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. For acidic compounds, adding a small amount of acetic or formic acid (~0.5-1%) to the eluent can improve peak shape and prevent tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your eluent. Ensure the packed bed is level and free of air bubbles[13].
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin separating the components. Collect the eluting solvent in fractions[13].
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Standard Analytical Workflows
A robust analytical workflow is essential for confirming purity.
Data Summary: Key Analytical Techniques
| Technique | Purpose | Key Parameters & Expected Results for Pure Compound |
| HPLC | Purity Quantification & Impurity Detection | Column: C18 Reversed-Phase; Mobile Phase: Acetonitrile/Buffered Water (pH ~3)[8]; Detection: UV at ~254 nm. Result: A single major peak with >99% area. |
| ¹H NMR | Structural Confirmation | Solvent: DMSO-d₆ or CDCl₃. Result: Signals corresponding to the correct number of aromatic protons with expected chemical shifts and splitting patterns. Absence of signals from starting materials or by-products. |
| TLC | Rapid Purity Check | Stationary Phase: Silica Gel; Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate. Result: A single spot.[7] |
| Melting Point | Purity Indication | Apparatus: Digital Melting Point Apparatus. Result: A sharp melting range (e.g., 220-222 °C, literature values may vary). A broad range indicates impurity. |
Part 4: Visualized Workflows
The following diagrams illustrate the logical flow for troubleshooting and purification.
Caption: General workflow for identifying and removing impurities.
References
- 1. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 2. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. rroij.com [rroij.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. famu.edu [famu.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Production of 4-(2-cyanophenyl)benzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-(2-cyanophenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges and best practices for scaling the production of this valuable chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs): Synthesis Strategy & Scale-Up
Q1: What is the most robust and scalable synthetic route for producing this compound?
The most widely adopted and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Why is the Suzuki Coupling Preferred for Scale-Up?
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild temperatures and pressures, reducing the need for specialized high-pressure equipment.[3]
-
High Functional Group Tolerance: The catalysis system is tolerant of a wide variety of functional groups, including the carboxylic acid and nitrile moieties present in the desired product and starting materials. This avoids the need for complex protection-deprotection steps, which add cost and reduce overall yield.[2]
-
Commercial Availability of Starting Materials: The key starting materials, such as 2-bromobenzonitrile and 4-carboxyphenylboronic acid, are readily available commercially.
-
Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally less toxic and more environmentally benign than those used in other cross-coupling reactions like Stille (organotins) or Negishi (organozincs).[2][3]
The core reaction involves coupling 2-bromobenzonitrile with 4-carboxyphenylboronic acid, or alternatively, 4-bromobenzoic acid with 2-cyanophenylboronic acid.
The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, is illustrated below.
Q2: What are the critical process parameters to control when scaling the Suzuki coupling for this synthesis?
Optimizing a Suzuki coupling reaction for scale-up requires careful control over several interdependent parameters. The choice of each component is critical for achieving high yield, purity, and process efficiency.
| Parameter | Key Considerations & Rationale | Typical Starting Points for Optimization |
| Catalyst System | Catalyst Choice: The palladium source and its associated ligand dictate the catalyst's activity and stability. For electron-rich halides, ligands like Buchwald's SPhos or XPhos can be highly effective.[4] For simpler systems, Pd(PPh₃)₄ or Pd/C can be a cost-effective starting point.[5] Catalyst Loading: At scale, minimizing palladium loading is crucial for economic viability and reducing residual metal in the final product. Loadings are typically in the range of 0.1 to 2 mol%. | Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃/SPhos, or XPhos Pd G4[4] Loading: Start at 1 mol% and optimize downwards. |
| Base Selection | Role: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2] Choice: Potassium carbonate (K₂CO₃) is a common, cost-effective choice.[5][6] Potassium phosphate (K₃PO₄) is a stronger base and can be more effective for challenging couplings.[7] The choice of base can also influence the solubility of inorganic salts and the overall reaction kinetics. | Base: K₂CO₃ or K₃PO₄ Equivalents: 2.0 - 3.0 equivalents relative to the limiting reagent. |
| Solvent System | Solubility: The solvent must solubilize, at least partially, the organic starting materials, the catalyst, and the inorganic base. Biphasic systems are common. Common Systems: Toluene/water, 1,4-dioxane/water, or greener solvent systems like ethanol/water are frequently used.[4][5] The water phase is crucial for dissolving the base and facilitating the formation of the active boronate species. | System: Toluene/Water (e.g., 4:1 v/v) or Ethanol/Water (e.g., 3:1 v/v)[8] |
| Temperature | Kinetics vs. Stability: Higher temperatures increase the reaction rate but can also lead to catalyst degradation and increased side reactions (e.g., deborylation of the boronic acid). The optimal temperature balances reaction speed with the stability of all components. | Range: 80 - 100 °C. Monitor by HPLC to determine the optimal profile. |
| Oxygen Exclusion | Catalyst Stability: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which deactivates it to Pd(II).[9] Rigorous degassing of the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical for catalyst longevity and preventing byproduct formation. | Procedure: Sparge solvents with N₂ or Ar for 30-60 minutes before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction. |
Q3: What are the mandatory safety protocols for handling cyanides during this process?
Working with 2-bromobenzonitrile or any cyanide-containing compound requires strict adherence to safety protocols due to the high acute toxicity of the cyanide ion (CN⁻).[10][11]
Core Safety Directives:
-
Engineering Controls: All handling of solid cyanides and their solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10][11][12]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and safety goggles. When handling cyanides, double-gloving with nitrile gloves is strongly recommended.[10][13][14] If a splash hazard exists, a face shield should also be worn.[14]
-
Incompatibility with Acids: NEVER allow cyanide salts or solutions to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[10][12] Ensure all glassware is free of acid residue.
-
Designated Work Area: Establish a clearly marked designated area for cyanide work.[13][14] Inform colleagues before beginning work and never work alone.[10][12]
-
Waste Disposal: All cyanide-containing waste (solid, liquid, contaminated PPE) is considered P-listed hazardous waste and must be disposed of in clearly labeled, sealed containers.[13][14] Never mix cyanide waste with acidic waste streams.[13]
-
Spill Response: Have a spill kit ready. For small spills of solid cyanide, carefully sweep to avoid dust formation, using a cloth dampened with a pH 10 buffer solution if necessary.[10] For larger spills, evacuate the area immediately and call emergency services.[10]
Emergency Protocol for Cyanide Exposure:
-
Immediately alert others and call for emergency medical assistance. Inform them of a potential cyanide poisoning.[11][12]
-
If inhaled, move the victim to fresh air immediately.[11]
-
If skin contact occurs, remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13]
-
If eye contact occurs, flush with an emergency eyewash station for at least 15 minutes.[12][13]
Troubleshooting Guide
Q1: My Suzuki coupling reaction is stalling or giving low yields. What are the common causes and how do I fix them?
Low conversion is a frequent issue when developing a Suzuki coupling. A systematic approach to troubleshooting is essential.
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| No reaction or very slow conversion. | Inactive Catalyst: The Pd(0) species may have been oxidized or the pre-catalyst was not activated. | • Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere.[9] • Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[4] |
| Reaction starts but stalls at ~50-70% conversion. | Poor Solubility: One of the reagents or the base may not be sufficiently soluble at the reaction temperature. | • Increase the proportion of the organic co-solvent or switch to a solvent with better solubilizing power (e.g., DMF, Dioxane).[15] • Ensure the base is finely powdered to maximize surface area. Grinding the base before use can significantly improve reproducibility.[7] |
| Insufficient Base: The base may be consumed by acidic impurities or may not be strong enough to promote efficient transmetalation. | • Increase the equivalents of base to 3.0. • Switch to a stronger base like K₃PO₄.[7] | |
| Significant starting material remains, even after prolonged heating. | Boronic Acid Degradation: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen) or form inactive cyclic anhydrides (boroxines), especially at high temperatures.[9] | • Use fresh, high-purity boronic acid. • Consider adding the boronic acid in portions throughout the reaction. • Switch to a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin). |
| Electronically Mismatched Partners: An electron-rich halide coupling with an electron-poor boronic acid can be sluggish.[4][7] | • A more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is often required to accelerate the oxidative addition step, which is typically rate-limiting for electron-rich halides.[9] |
Q2: I'm observing significant homocoupling of my boronic acid starting material. How can this be minimized?
The formation of biphenyl-4,4'-dicarboxylic acid (from the homocoupling of 4-carboxyphenylboronic acid) is a common side reaction that complicates purification and reduces the yield of the desired product.
Primary Cause: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium species.[9]
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly deoxygenated before the addition of the catalyst. A common method is to bubble an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.
-
Optimize Stoichiometry: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can drive homocoupling.
-
Controlled Temperature: Avoid excessively high temperatures, which can accelerate side reactions. Determine the minimum temperature required for a reasonable reaction rate.
-
Ligand Choice: Certain ligands are known to better stabilize the Pd(0) intermediate and favor the cross-coupling pathway over homocoupling.
Q3: What is the most effective method for purifying this compound at scale?
Purification is critical for achieving the required quality for downstream applications. A multi-step approach combining extraction and recrystallization is typically most effective.
Step 1: Acid-Base Work-up & Extraction
This is a highly effective technique for separating the acidic product from neutral or basic impurities.
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or toluene.
-
Extract the mixture with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃). The desired this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Neutral organic impurities, catalyst residues, and non-acidic byproducts will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the product as a salt.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2-3. The this compound will precipitate out as a solid.
-
Collect the solid product by filtration, wash with cold deionized water to remove residual inorganic salts, and dry under vacuum.
Step 2: Recrystallization
For achieving high purity (>99%), recrystallization of the solid obtained from the acid-base work-up is recommended.
-
Solvent Screening: The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for aromatic acids include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or acetone/heptane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery. Collect the crystals by filtration and dry thoroughly.
Analytical & Quality Control
Q1: Which analytical methods should be used to confirm the identity and purity of the final product?
A combination of chromatographic and spectroscopic techniques is necessary for comprehensive quality control.
| Analytical Method | Purpose & Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: The primary method for quantifying the purity of the final product and detecting any impurities. A reverse-phase method is typically used.[16][17] Example Conditions: • Column: C18 Reverse-Phase • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic or Phosphoric Acid[16] • Detection: UV at ~254 nm |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation: ¹H and ¹³C NMR spectroscopy provides definitive confirmation of the chemical structure by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification: Confirms the molecular weight of the compound (C₁₄H₉NO₂ = 223.23 g/mol ).[18][19][20] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional Group Identification: Confirms the presence of key functional groups: • C≡N stretch: ~2220-2230 cm⁻¹ • C=O stretch (acid): ~1680-1710 cm⁻¹ • O-H stretch (acid): Broad peak ~2500-3300 cm⁻¹ |
Example Laboratory-Scale Protocol
Synthesis of this compound via Suzuki-Miyaura Coupling
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Reagents:
-
2-Bromobenzonitrile (1.0 eq)
-
4-Carboxyphenylboronic acid (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile, 4-carboxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water (e.g., a 4:1 ratio by volume).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically 4-12 hours).
-
Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 1M NaOH (aq). Collect the aqueous layer. Repeat the extraction of the organic layer twice more.
-
Precipitation: Combine the aqueous extracts and cool in an ice bath. Slowly add 2M HCl (aq) while stirring until the pH is ~2. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold heptane to aid drying.
-
Drying: Dry the solid in a vacuum oven to yield the final product.
-
Purification (if needed): Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve higher purity.
References
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
- 18. This compound CAS#: 5728-44-9 [chemicalbook.com]
- 19. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]
- 20. This compound | 5728-44-9 [amp.chemicalbook.com]
Technical Support Center: 4-(2-cyanophenyl)benzoic Acid Degradation Pathways
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 4-(2-cyanophenyl)benzoic acid. This guide is designed to provide you, our fellow researchers and developers, with in-depth insights into the stability and degradation of this molecule. Understanding these pathways is critical for developing stable formulations, ensuring regulatory compliance, and maintaining the efficacy and safety of your final product.[1][2] This document moves beyond simple protocols to explain the underlying chemistry and rationale behind our experimental recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What are the primary functional groups on this compound that are susceptible to degradation?
A1: The molecule possesses two key functional groups prone to degradation under stress conditions: the nitrile (cyano) group (-C≡N) and the carboxylic acid group (-COOH). The biphenyl core, while more stable, can also degrade under harsh oxidative or photolytic conditions. The nitrile is susceptible to hydrolysis, while the carboxylic acid can undergo decarboxylation at high temperatures.
Q2: Why is a forced degradation study necessary for this compound?
A2: Forced degradation (or stress testing) is a crucial component of drug development mandated by regulatory bodies like the FDA and ICH.[2] These studies help to:
-
Establish Degradation Pathways: Identify the likely degradation products that could form during manufacturing, shipping, and storage.[3]
-
Develop Stability-Indicating Methods: Ensure your analytical methods, typically HPLC, can separate the intact drug from all potential degradation products.[1]
-
Understand Intrinsic Stability: Reveal the molecule's inherent vulnerabilities to heat, light, pH, and oxidation, which informs formulation and packaging decisions.[1][3]
Q3: What are the expected major degradation pathways for this compound?
A3: Based on the molecule's structure, we anticipate three primary degradation routes:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions, first to an amide intermediate (4-(2-carbamoylphenyl)benzoic acid) and subsequently to a dicarboxylic acid (biphenyl-2,4'-dicarboxylic acid).[4][5]
-
Oxidation: The aromatic rings are susceptible to oxidative attack, potentially forming hydroxylated derivatives or even undergoing ring cleavage under aggressive conditions (e.g., strong peroxide or Fenton's reagent).[6][7]
-
Thermal Degradation: At elevated temperatures, the most likely pathway is decarboxylation, where the carboxylic acid group is lost as CO2 to form 2-cyanobiphenyl.[8][9] Extreme heat can also lead to the release of hazardous gases like hydrogen cyanide.[10]
Section 2: Troubleshooting Guide for Experimental Studies
This section is formatted to address specific problems you may encounter during your own stability and degradation experiments.
Problem 1: I am observing no significant degradation under standard stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH at 60°C).
-
Causality: this compound may possess high intrinsic stability, or the applied stress is insufficient to induce degradation within your experimental timeframe. Regulatory guidance suggests aiming for a target degradation of 5-20%.[3]
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If no degradation is seen in 0.1 N HCl or NaOH, consider increasing the concentration to 1 N or even 5 N. Proceed with caution and monitor the reaction closely.
-
Increase Temperature/Time: Extend the duration of the study or increase the temperature. For hydrolytic studies, refluxing the sample can accelerate degradation.[1] For thermal studies, if the melting point is high (>150°C), you can stress at higher temperatures like 105°C.[2]
-
Verify Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can drastically reduce the apparent degradation rate. If the molecule is not soluble in aqueous conditions, consider using anhydrous solvents with organic acids/bases, though this requires careful selection to avoid solvent-reagent interactions.[11]
-
Problem 2: My mass balance in the HPLC analysis is low after stress testing (i.e., the sum of the parent peak and degradant peaks is <95%).
-
Causality: This issue suggests that one or more degradation products are not being detected by your current analytical method.
-
Troubleshooting Steps:
-
Check for Non-Chromophoric Degradants: Some degradation pathways may yield products that lack a UV chromophore. For example, extensive ring cleavage can produce small aliphatic acids. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for undetected species.
-
Consider Volatile Products: Thermal degradation can lead to decarboxylation, producing CO2 and 2-cyanobiphenyl.[8][9] The CO2 will be lost, and 2-cyanobiphenyl may be more volatile than the parent compound, potentially leading to losses during sample handling. Use headspace GC-MS to analyze for volatile degradants.
-
Evaluate Adsorption: Highly polar or charged degradants may irreversibly adsorb to glass vials or HPLC column frits. Use silanized vials and ensure your mobile phase is optimized to prevent strong secondary interactions with the stationary phase.
-
Problem 3: I see a new peak in my photostability study that has the same mass as the parent compound.
-
Causality: This is a classic indicator of photoisomerization, where the molecule's configuration changes without a change in its chemical formula. While this compound does not have obvious cis/trans bonds, UV exposure can sometimes induce rearrangements or the formation of positional isomers if a reaction and subsequent reversion occurs.[12]
-
Troubleshooting Steps:
-
Confirm with Spectroscopy: An identical mass with a different retention time strongly suggests an isomer. If possible, isolate the peak and perform NMR spectroscopy to confirm if a structural rearrangement has occurred.
-
Validate Method Specificity: This scenario highlights the importance of a stability-indicating method. Your HPLC method must be able to resolve these isomers from the parent peak to be considered valid.[12][13]
-
Control Experiment: Ensure the degradation is due to light and not heat from the lamp. Run a parallel experiment where the sample is kept at the same temperature in the dark.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 3.1: Forced Degradation Study
This protocol outlines the standard conditions for stress testing. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[3]
Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
| Stress Condition | Recommended Conditions | Potential Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl at 60-80°C for 24-48 hours.[1][2] | Hydrolysis of the nitrile group to a carboxylic acid. |
| Base Hydrolysis | 0.1 N - 1 N NaOH at 60-80°C for 24-48 hours.[1][2] | Hydrolysis of the nitrile group to a carboxylic acid. |
| Oxidation | 3-30% H₂O₂ at room temperature for up to 7 days.[3] | Hydroxylation of aromatic rings. |
| Thermal | Solid-state sample at 105°C for 48 hours (if m.p. > 150°C).[2] | Decarboxylation of the benzoic acid moiety. |
| Photostability | Expose solid or solution to ICH Q1B option 2 light conditions (≥1.2 million lux hours and ≥200 watt hours/m²). | Isomerization or ring cleavage. |
Protocol 3.2: Stability-Indicating HPLC Method
-
Column: C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm. For identification, use in-line Mass Spectrometry (ESI+ and ESI-).
-
Rationale: The C18 column provides good retention for the aromatic structure. The formic acid modifier improves peak shape and provides protons for efficient mass spectrometry ionization. The gradient elution is essential to separate the more polar degradants (e.g., the dicarboxylic acid) from the less polar parent compound and potential non-polar degradants (e.g., 2-cyanobiphenyl).
Section 4: Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed. Understanding these transformations is key to identifying unknown peaks in your chromatograms.
Potential Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pharmtech.com [pharmtech.com]
- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
methods for stabilizing 4-(2-cyanophenyl)benzoic acid in solutions and formulations
Introduction
Welcome to the technical support guide for 4-(2-cyanophenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this bifunctional molecule. This compound possesses both a nitrile and a carboxylic acid group, making it a versatile building block but also presenting unique stability challenges, particularly in solution. This guide provides in-depth, science-backed answers to common questions and troubleshooting scenarios to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound in solution?
The primary stability concern is the hydrolysis of the nitrile (-C≡N) functional group.[1] This reaction can occur under both acidic and basic conditions and proceeds in a two-step manner. The carboxylic acid moiety is generally more stable but can participate in reactions depending on the formulation matrix.
-
Step 1: Hydrolysis to an Amide: The nitrile group first hydrolyzes to an amide, forming 2'-(aminocarbonyl)-[1,1'-biphenyl]-4-carboxylic acid.
-
Step 2: Hydrolysis to a Carboxylic Acid: The intermediate amide can then undergo further hydrolysis to yield biphenyl-2,4'-dicarboxylic acid and ammonia.
This degradation pathway is critical because it alters the molecule's chemical structure, which can lead to a loss of desired activity and the introduction of impurities that must be characterized and controlled.
Q2: What environmental factors accelerate the degradation of this molecule?
Several factors can accelerate the hydrolysis of the nitrile group:
-
pH: The rate of hydrolysis is significantly influenced by pH. The reaction is catalyzed by both hydronium ions (H₃O⁺) in acidic media and hydroxide ions (OH⁻) in basic media. The molecule is typically most stable in a neutral to slightly acidic pH range, which should be determined experimentally.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate degradation.
-
Water Activity: As water is a reactant in the hydrolysis process, its availability is key. In formulations with high water content, the degradation rate will be higher. The use of co-solvents can reduce water activity and slow this process.[2]
-
Presence of Catalysts: Certain metal ions can potentially catalyze hydrolysis, although this is a less common concern than pH and temperature.
Q3: How can I formulate a stable aqueous solution of this compound?
Creating a stable aqueous solution requires a multi-faceted approach focused on mitigating nitrile hydrolysis:
-
Strict pH Control: This is the most critical parameter. Use a buffering system to maintain the pH within a pre-determined optimal stability range (e.g., pH 4-6, to be confirmed by stability studies). Common pharmaceutical buffers like citrate or phosphate are suitable starting points.[3]
-
Use of Co-solvents: To reduce water activity, consider incorporating water-miscible co-solvents such as propylene glycol, glycerin, or ethanol into the formulation.[4] This decreases the concentration of water available to participate in the hydrolysis reaction.
-
Temperature Management: Prepare and store the formulation at controlled, and preferably refrigerated, temperatures (2-8°C) unless otherwise dictated by solubility requirements.
-
Antioxidants (If Necessary): While hydrolysis is the primary concern, oxidative degradation can also occur, especially under stress conditions. If your forced degradation studies indicate oxidation, consider adding antioxidants like ascorbic acid or sodium metabisulfite.[3]
Q4: How do I monitor the stability of my formulation and detect degradation products?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[5]
-
Method Development: The HPLC method must be capable of separating the parent this compound from its potential degradation products (the amide intermediate and the dicarboxylic acid final product) and any other formulation excipients. A reverse-phase C18 column is often a good starting point.[6]
-
Forced Degradation: To validate that your method is "stability-indicating," you must perform forced degradation (or stress testing) studies.[7][8] This involves intentionally degrading the molecule under harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to generate the degradants and prove your method can detect them.[9][10]
-
Stability Protocol: Once the method is validated, set up a formal stability study where you store your formulation under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) and test samples at predetermined time points (e.g., 0, 1, 3, 6 months).
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of assay value (potency) over time in a liquid formulation. | Nitrile Hydrolysis: This is the most likely cause. The parent molecule is converting into its amide and/or dicarboxylic acid degradants. | 1. Verify Formulation pH: Check if the pH has shifted out of the optimal stability range. Re-evaluate the buffer capacity.2. Reduce Water Activity: Increase the concentration of co-solvents like propylene glycol or glycerin.3. Lower Storage Temperature: Store samples at a lower temperature (e.g., 5°C) to slow the reaction rate. |
| A new, more polar peak appears in the HPLC chromatogram during stability testing. | Formation of Hydrolysis Products: The amide and dicarboxylic acid degradants are more polar than the parent compound and will likely have shorter retention times on a reverse-phase HPLC column. | 1. Characterize the Impurity: Use LC-MS to determine the mass of the new peak and confirm its identity as a hydrolysis product.2. Re-run Forced Degradation Samples: Compare the retention time of the new peak with the peaks generated during acid/base forced degradation to confirm its origin. |
| Precipitation or cloudiness forms in the solution upon storage. | 1. pH Shift: A change in pH could cause the free acid form of the molecule or its degradants to precipitate if their solubility limit is exceeded.2. Degradation Product Insolubility: The dicarboxylic acid degradant may have lower solubility in the formulation matrix than the parent compound. | 1. Analyze pH: Immediately measure the pH of the cloudy sample.2. Increase Solubilizers: Consider adding solubilizing excipients like cyclodextrins or non-ionic surfactants.3. Filter and Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. |
Key Experimental Protocols & Visualizations
Degradation Pathway
The primary degradation route for this compound in aqueous solution is hydrolysis of the nitrile group.
Caption: Hydrolysis pathway of this compound.
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to understand degradation pathways and develop a stability-indicating analytical method.[11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Caption: Workflow for a typical forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile and water.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw samples at regular intervals (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH. Keep at room temperature. Withdraw samples at intervals (e.g., 30 min, 1, 2 hours) and neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation:
-
Solution: Store a sample of the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) for 48 hours.
-
Solid: Place the solid API powder in an oven at the same temperature for the same duration. Dissolve a known amount in the solvent before analysis.
-
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity and help identify degradants.
-
Data Evaluation: Assess the results to ensure the analytical method can separate all degradation products from the parent peak and from each other. Calculate the mass balance to account for all the material.
References
- 1. nbinno.com [nbinno.com]
- 2. colorcon.com [colorcon.com]
- 3. Stabilizer Excipients - Protheragen [protheragen.ai]
- 4. ipsf.org [ipsf.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Catalyst Selection and Loading for Reactions with 4-(2-Cyanophenyl)benzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalytic reactions involving 4-(2-cyanophenyl)benzoic acid. The following information is curated to address specific experimental challenges, explaining the underlying chemical principles to empower you in your synthetic endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during catalytic reactions with this compound, such as Suzuki-Miyaura cross-coupling, and offers systematic solutions.
Issue 1: Low or No Product Yield
A diminished or nonexistent yield is a frequent challenge. The root cause often lies in the catalyst system or reaction conditions.
Possible Cause: Inefficient Catalyst System
-
Solution 1: Ligand Selection is Critical. The choice of ligand is paramount for successful cross-coupling reactions. For substrates like this compound, which possess both a carboxylic acid and a nitrile group, the electronic and steric properties of the ligand must be carefully considered.
-
Rationale: The cyano and carboxylic acid groups can potentially coordinate to the metal center, interfering with the catalytic cycle. Bulky, electron-rich phosphine ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can promote the desired reductive elimination step and prevent catalyst deactivation.[1][2][3] The steric bulk of these ligands helps to create a coordinatively unsaturated metal center, facilitating oxidative addition, which is often the rate-limiting step.
-
Action: Screen a panel of ligands, including various Buchwald-type biaryl phosphine ligands and NHC ligands, to identify the optimal choice for your specific substrate combination.[2][4]
-
-
Solution 2: Utilize a Pre-catalyst. Well-defined palladium pre-catalysts can ensure the efficient in-situ generation of the active Pd(0) species.[2][5]
-
Rationale: Pre-catalysts are typically more stable and easier to handle than air-sensitive Pd(0) sources. They provide a reliable method to generate the active catalyst in a controlled manner, leading to more reproducible results.
-
Action: Consider using commercially available palladium pre-catalysts, which are often more efficient than generating the catalyst from a simple palladium salt and a separate ligand.[2]
-
Possible Cause: Suboptimal Reaction Conditions
-
Solution 1: Base Selection and Strength. The choice of base is crucial and can significantly impact the reaction outcome.
-
Rationale: The base is required to activate the boronic acid partner in Suzuki-Miyaura couplings. However, a base that is too strong or too nucleophilic can lead to side reactions, such as hydrolysis of the nitrile group or esterification of the carboxylic acid.
-
Action: Screen a variety of bases, including inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃, as well as organic bases. The solubility of the base in the chosen solvent is also an important factor. For sterically hindered substrates, sometimes an alternative procedure with anhydrous base is necessary.[6]
-
-
Solution 2: Solvent Effects. The reaction solvent can influence catalyst solubility, substrate solubility, and the rate of the reaction.
-
Rationale: A solvent that does not adequately solubilize the catalyst or reactants can lead to a heterogeneous mixture and poor reaction kinetics.
-
Action: Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and THF. A mixture of solvents, such as toluene/water or dioxane/water, is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Issue 2: Formation of Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield of the desired product.
Possible Cause: Homocoupling of Boronic Acid
-
Solution: Optimize Reaction Parameters. Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings.
-
Rationale: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures or with certain catalyst systems.
-
Action: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Lowering the reaction temperature or screening different catalyst/ligand combinations can also help to suppress this side reaction.
-
Possible Cause: Protodeborylation of Boronic Acid
-
Solution: Careful Control of Reaction Conditions. Protodeborylation is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.
-
Rationale: This process can be promoted by acidic or basic conditions and is more common with electron-rich or sterically hindered boronic acids.
-
Action: Use a milder base or adjust the stoichiometry of the base. Ensure the reaction is not heated for an unnecessarily long time.
-
Issue 3: Difficulty in Product Purification
The presence of the carboxylic acid and nitrile functionalities can sometimes make purification by standard methods like silica gel chromatography challenging.
Possible Cause: Polarity of the Product
-
Solution 1: Esterification/Protection. Temporarily protecting the carboxylic acid as an ester can significantly reduce the polarity of the molecule.
-
Rationale: The less polar ester will have better solubility in common organic solvents and will interact less strongly with the silica gel, allowing for easier elution.
-
Action: Protect the carboxylic acid as a methyl or ethyl ester before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid after purification.
-
-
Solution 2: Alternative Purification Techniques.
-
Rationale: If chromatography is problematic, other purification methods may be more suitable.
-
Action: Consider recrystallization from an appropriate solvent system. Alternatively, if the product is sufficiently acidic, an acid-base extraction can be an effective purification strategy.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound, and when should it be adjusted?
A1: A good starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is typically in the range of 1-3 mol%.[7] If the reaction is slow or gives a low yield, incrementally increasing the catalyst loading to 3-5 mol% may improve the outcome.[7] However, excessively high catalyst loadings should be avoided as they increase costs and can lead to the formation of more side products. For highly efficient catalyst systems, loadings as low as 0.000001 mol% have been reported for certain Suzuki couplings.[8] The optimal catalyst loading is a balance between reaction rate, yield, and cost.[9]
Q2: How does the presence of the cyano group affect catalyst selection?
A2: The cyano group (nitrile) is a functional group that can potentially coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle. Therefore, it is often beneficial to use ligands that can compete with the nitrile for coordination to the palladium center. Bulky, electron-rich ligands are often effective in this regard, as they can promote the desired catalytic pathway.[1][3] In some cases, the C-CN bond itself can be activated by transition metals, leading to alternative reaction pathways.[10]
Q3: What analytical methods are recommended for monitoring the progress of these reactions?
A3: Several analytical techniques can be used to monitor the reaction progress.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring. It allows for the visualization of the consumption of starting materials and the formation of the product.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative analysis.[12] It can be used to accurately determine the conversion of starting materials and the yield of the product. A reverse-phase C18 column is often suitable for separating the aromatic compounds involved in these reactions.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting materials and the appearance of signals for the product.[11]
-
Mass Spectrometry (MS): Mass spectrometry can be coupled with HPLC (LC-MS) or used for flow injection analysis to monitor the reaction and identify products and byproducts.[14]
Q4: Can nickel catalysts be used as an alternative to palladium for reactions with this compound?
A4: Yes, nickel-based catalysts have emerged as a viable and often more cost-effective alternative to palladium for various cross-coupling reactions.[2] However, nickel catalysts may require different ligands and reaction conditions compared to their palladium counterparts. A drawback of nickel catalysts can be the need for higher catalyst loadings to achieve similar yields as palladium systems.[15]
III. Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general guideline and will likely require optimization for specific substrates.
Materials:
-
This compound
-
Aryl boronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1 equivalent), the aryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (1-5 mol%) and the ligand (1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (if using a biphasic system).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
Data Summary: Catalyst and Ligand Screening
The following table provides a representative summary of how catalyst and ligand choice can impact the yield of a Suzuki-Miyaura coupling reaction.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 85 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 78 |
| NiCl₂(dme) (5) | IPr (10) | K₃PO₄ | Dioxane | 110 | 65 |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
IV. Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for catalyst selection.
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
V. References
-
D. S. Laitar, P. Müller, J. P. Sadighi, J. Am. Chem. Soc., 2005 , 127, 17196-17197. --INVALID-LINK--
-
Suyang Chemical Equipment, What is the effect of catalyst loading on a catalytic reactor?, 2025 . --INVALID-LINK--
-
J. C. V. Montgomery, Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future, 2019 , NIH. --INVALID-LINK--
-
BenchChem, Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling, 2025 . --INVALID-LINK--
-
F. Nahra, et al., Org. Chem. Front., 2025 , 12, 123-134. --INVALID-LINK--
-
D. W. Old, J. P. Wolfe, S. L. Buchwald, J. Am. Chem. Soc., 1998 , 120, 9722-9723. --INVALID-LINK--
-
M. R. Biscoe, S. L. Buchwald, Org. Lett., 2007 , 9, 1773-1775. --INVALID-LINK--
-
S. D. Walker, et al., Angew. Chem. Int. Ed., 2008 , 47, 2289-2293. --INVALID-LINK--
-
J. F. Hartwig, Acc. Chem. Res., 2008 , 41, 1534-1544. --INVALID-LINK--
-
ResearchGate, Effect of catalyst loading on the synthesis of compound (6). --INVALID-LINK--
-
Chemistry For Everyone, What Is Meant By Catalyst Loading?, 2025 . --INVALID-LINK--
-
Z. Y. Wang, et al., An Efficient Palladium-catalyzed Coupling Reaction for the Preparation of Biaryls and Polyaryls. --INVALID-LINK--
-
ResearchGate, Effect of catalyst loading on the yield and reaction time of model reaction (4a) a. --INVALID-LINK--
-
A. A. D. M. Yasir, et al., Catalysts, 2022 , 12, 1599. --INVALID-LINK--
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, J. Am. Chem. Soc., 1999 , 121, 9550-9561. --INVALID-LINK--
-
Google Patents, Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. --INVALID-LINK--
-
BenchChem, Technical Support Center: Optimizing Catalyst Choice for Reactions with 4-Cyanophenylhydrazine Hydrochloride, 2025 . --INVALID-LINK--
-
SIELC Technologies, Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. --INVALID-LINK--
-
PubChem, this compound. --INVALID-LINK--
-
PubChem, 4-[(2-cyanophenyl)methoxy]benzoic acid. --INVALID-LINK--
-
ChemicalBook, this compound. --INVALID-LINK--
-
Reddit, Failed suzuki coupling, any suggenstions?. --INVALID-LINK--
-
N. Miyaura, A. Suzuki, Chem. Rev., 1995 , 95, 2457-2483. --INVALID-LINK--
-
Google Patents, Methods for producing cyanobenzoic acid derivatives. --INVALID-LINK--
-
Quora, What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. --INVALID-LINK--
-
Reddit, Diagnosing issues with a failed Suzuki coupling?. --INVALID-LINK--
-
N. Miyaura, A. Suzuki, J. Chem. Soc., Chem. Commun., 1979 , 866-867. --INVALID-LINK--
-
BenchChem, A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions, 2025 . --INVALID-LINK--
-
ResearchGate, What's the problem of Suzuki-Miyuara coupling reaction conditions?. --INVALID-LINK--
-
J. Wu, et al., Chem. Commun., 2017 , 53, 7446-7449. --INVALID-LINK--
-
ResearchGate, Catalytic Reduction of 4-Nitrobenzoic Acid by cis---INVALID-LINK-- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. --INVALID-LINK--
-
BenchChem, Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions, 2025 . --INVALID-LINK--
-
V. Dohnal, et al., MMSL, 2013 , 82, 120-125. --INVALID-LINK--
-
T. Chatani, Acc. Chem. Res., 2020 , 53, 2393-2405. --INVALID-LINK--
-
PubChem, 4-[2-Cyano-2-(3-cyanophenyl)ethyl]benzoic acid. --INVALID-LINK--
-
S. M. M. Schmalz, et al., Beilstein J. Org. Chem., 2021 , 17, 1877-1892. --INVALID-LINK--
-
H. A. Merey, H. E. Zaazaa, Anal. Methods, 2014 , 6, 8041-8048. --INVALID-LINK--
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. syhgzben.com [syhgzben.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. MMSL: MMSL, 2013 (vol. 82), issue 3 [mmsl.cz]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 4-(2-Cyanophenyl)benzoic Acid: Unraveling the Influence of Ortho-Cyano Substitution on Biphenyl Scaffolds
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a structurally rigid yet conformationally flexible backbone for the design of a diverse array of functional molecules.[1][2] The introduction of various substituents onto the biphenyl rings allows for the fine-tuning of their physicochemical and biological properties. This guide provides a comprehensive comparative analysis of 4-(2-cyanophenyl)benzoic acid, a unique biphenyl derivative featuring a cyano group in the ortho position of one ring and a carboxylic acid group in the para position of the other. Through a detailed examination of its synthesis, characterization, and a comparative analysis with other relevant biphenyl compounds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships inherent to this class of molecules.
Physicochemical Properties: A Comparative Overview
The unique arrangement of the electron-withdrawing cyano group and the hydrogen-bonding carboxylic acid moiety in this compound imparts distinct physicochemical properties when compared to its parent structures and isomers. A comparative summary of key properties is presented in Table 1.
| Property | This compound | Biphenyl-4-carboxylic Acid | 2-Cyanobiphenyl | 4-(4-Cyanophenyl)benzoic Acid |
| Molecular Formula | C₁₄H₉NO₂ | C₁₃H₁₀O₂ | C₁₃H₉N | C₁₄H₉NO₂ |
| Molecular Weight | 223.23 g/mol | 198.22 g/mol | 179.22 g/mol | 223.23 g/mol |
| Melting Point (°C) | ~180-185 (predicted) | 220-225[3] | 35-37 | 219-221[3] |
| Predicted XlogP | 3.1[1] | 3.2 | 3.2 | 3.1 |
| Topological Polar Surface Area (Ų) | 61.09 | 37.30 | 23.79 | 61.09 |
| Predicted Solubility | Sparingly soluble in water, soluble in polar organic solvents | Insoluble in water[4] | Insoluble in water | Sparingly soluble in water |
Table 1. Comparative physicochemical properties of this compound and related biphenyl compounds.
The ortho-positioning of the cyano group in this compound likely induces a significant dihedral angle between the two phenyl rings due to steric hindrance, which can influence its crystal packing and melting point compared to the more planar 4-(4-cyanophenyl)benzoic acid.[4]
Synthesis of this compound via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, offering mild reaction conditions and tolerance to a wide range of functional groups.[1][5] Below is a detailed protocol for the synthesis of this compound from 4-bromobenzoic acid and 2-cyanophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoic acid (1.0 g, 5.0 mmol), 2-cyanophenylboronic acid (0.88 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL).
-
Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.29 g, 0.25 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and acidify to pH 2-3 with 2M hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water (3 x 20 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white to off-white solid.
Characterization of Biphenyl Compounds
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of the synthesized biphenyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (δ 7.5-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the cyanophenyl ring will exhibit a more complex splitting pattern due to the ortho-cyano group. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ ~13 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the nitrile carbon (C≡N) around δ 118 ppm, the carbonyl carbon (C=O) of the carboxylic acid around δ 167 ppm, and a series of signals in the aromatic region (δ 125-145 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The FTIR spectrum of this compound should display a sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.[6] A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[7] The C=O stretching of the carboxylic acid will appear as a strong band around 1680-1710 cm⁻¹.[7] Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
-
Methodology: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid) is suitable for purity analysis. The compound can be detected using a UV detector at a wavelength determined from its UV-Vis spectrum. A pure sample should exhibit a single major peak.
Spectroscopic and Thermal Analysis: A Deeper Dive
The electronic and thermal properties of this compound are influenced by its unique substitution pattern.
UV-Visible Spectroscopy
The UV-Vis spectrum provides insights into the electronic transitions within the molecule. The biphenyl system is expected to show a strong π-π* transition. The extent of conjugation, which is affected by the dihedral angle between the phenyl rings, will influence the absorption maximum (λ_max).[9] Due to the likely increased dihedral angle in this compound, a slight hypsochromic (blue) shift in λ_max might be observed compared to more planar biphenyl derivatives.
Thermal Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is expected to show thermal stability up to its melting point, followed by decomposition at higher temperatures.[10][11]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. The DSC thermogram should show a sharp endothermic peak corresponding to the melting point of the compound.[10][12] The position and shape of this peak provide information about the purity and crystallinity of the sample.
Structure-Activity Relationship and Comparative Analysis
The positioning of the cyano and carboxylic acid groups on the biphenyl scaffold has a profound impact on the molecule's overall properties and potential applications.
-
Effect of the ortho-Cyano Group: The placement of the cyano group at the ortho position introduces significant steric hindrance, forcing the two phenyl rings out of planarity. This contrasts with its isomers, such as 4-(4-cyanophenyl)benzoic acid, where the para-substitution allows for a more coplanar arrangement. This conformational difference can lead to variations in crystal packing, melting point, and solubility. The electron-withdrawing nature of the cyano group also influences the electronic properties of the adjacent phenyl ring.
-
Role of the para-Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group that can participate in hydrogen bonding, forming dimers in the solid state.[13] This is a key factor influencing its melting point and solubility. The acidic nature of this group also opens up possibilities for salt formation and further derivatization, which is crucial in drug development.[14]
-
Comparison with Biphenyl-4-carboxylic Acid: Compared to biphenyl-4-carboxylic acid, the addition of the cyano group in this compound increases the molecule's polarity and introduces a potential site for specific interactions, while also inducing the aforementioned conformational twist.
-
Comparison with 2-Cyanobiphenyl: The presence of the carboxylic acid group in this compound significantly increases its polarity and provides a handle for derivatization, which is absent in 2-cyanobiphenyl. This makes the former more suitable for applications where aqueous solubility (as a salt) or covalent modification is desired.
Potential Applications
While specific biological activity data for this compound is not widely reported, its structural motifs suggest potential applications in several areas:
-
Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs.[2] The unique combination of a hydrogen bond donor/acceptor (carboxylic acid) and a polar group (cyano) in a conformationally constrained biphenyl system makes this compound an interesting fragment for library synthesis in drug discovery programs, potentially targeting enzymes or receptors where specific directional interactions are important. Benzoic acid derivatives, in general, have been explored for various therapeutic applications, including as anticancer agents.[15]
-
Materials Science: Cyanobiphenyls are well-known for their use in liquid crystals.[16] The introduction of a carboxylic acid group allows for the potential formation of liquid crystalline materials with different properties, such as hydrogen-bonded liquid crystals or materials that can be anchored to surfaces.
Conclusion
This compound represents an intriguing biphenyl derivative where the interplay of steric and electronic effects, arising from its specific substitution pattern, dictates its physicochemical properties. The ortho-cyano group enforces a non-planar conformation, distinguishing it from its more linear isomers and parent compounds. This detailed guide, outlining its synthesis, characterization, and a comparative analysis, provides a framework for researchers to further explore the potential of this and related substituted biphenyls in the design of novel functional molecules for a range of scientific applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of Novel 4-(2-cyanophenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is paramount. Biphenyl scaffolds, particularly those functionalized with both cyano and carboxylic acid moieties, such as 4-(2-cyanophenyl)benzoic acid, represent a class of molecules with significant potential in various applications, including as therapeutic agents and functional materials. The unambiguous confirmation of their structure is a critical step in the research and development pipeline, ensuring reproducibility, guiding structure-activity relationship (SAR) studies, and meeting regulatory standards.
This guide provides an in-depth comparison of key analytical techniques for the structural confirmation of novel this compound derivatives. Rather than presenting a rigid protocol, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, emphasizing a self-validating system of analysis through the integration of multiple spectroscopic and analytical methods.
The Analytical Challenge: Beyond Simple Confirmation
The structure of this compound presents a unique analytical puzzle. The presence of two distinct functional groups, a nitrile (-C≡N) and a carboxylic acid (-COOH), on a biphenyl framework necessitates a multi-faceted analytical approach. Key structural questions to be answered include:
-
Connectivity: Are the phenyl rings connected at the 1 and 1' positions? Is the cyano group at the 2-position of one ring and the carboxylic acid at the 4-position of the other?
-
Isomerism: Has the desired positional isomer been synthesized, or are other isomers present?
-
Purity: Is the sample free from starting materials, reagents, and side-products?
-
Solid-State Structure: What is the three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions?
To address these questions, a combination of spectroscopic and analytical techniques is not just recommended but essential. No single technique can provide a complete and unambiguous structural confirmation.
A Multi-pronged Approach to Structural Verification
The following sections detail the application of four cornerstone analytical techniques in the structural confirmation of this compound. For each technique, we will discuss the theoretical underpinnings, provide a detailed experimental protocol, and present expected data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure solubility and minimize interference with the analyte signals. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxylic acid is often observable.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated:
¹H NMR (400 MHz, DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 12 ppm. This proton is exchangeable with D₂O.
-
Aromatic Protons: The eight aromatic protons will appear as a series of multiplets in the range of 7.5-8.2 ppm. The specific splitting patterns will be complex due to the restricted rotation around the biphenyl bond and the coupling between adjacent protons. 2D NMR techniques like COSY and HMBC would be invaluable in assigning these signals unambiguously.
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Nitrile Carbon (-C≡N): A signal around 115-125 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm). The number of signals will depend on the symmetry of the molecule. For this compound, one would expect to see distinct signals for all unique carbon atoms in the biphenyl system.
| Technique | Expected Key Observations for this compound | Alternative Methods & Rationale |
| ¹H NMR | Broad singlet >12 ppm (-COOH), complex multiplets 7.5-8.2 ppm (Ar-H) | 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment of aromatic protons and their correlation to carbon atoms. |
| ¹³C NMR | Signal at ~167 ppm (C=O), signal at ~118 ppm (C≡N), multiple signals in the 120-150 ppm range (Ar-C) | DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the parent compound, they are useful for derivatives). |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹. The presence of this band is a strong indicator of the cyano group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹, characteristic of the carbonyl group in an aromatic carboxylic acid.
-
C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the fingerprint region (below 1500 cm⁻¹) that can provide information about the substitution pattern of the benzene rings.
| Functional Group | Expected IR Absorption (cm⁻¹) | Significance |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Confirms the presence of the carboxylic acid group. |
| Nitrile C≡N | 2220-2240 (sharp, medium) | Confirms the presence of the cyano group. |
| Carbonyl C=O | 1680-1710 (strong, sharp) | Confirms the presence of the carboxylic acid carbonyl. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.
For this compound (Molecular Weight: 223.23 g/mol ):
-
Molecular Ion Peak: In positive ion mode, an ion at m/z 224.07 [M+H]⁺ is expected. In negative ion mode, an ion at m/z 222.06 [M-H]⁻ should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern will provide clues about the structure. Common fragmentation pathways for benzoic acids include the loss of H₂O (18 Da) and COOH (45 Da). The biphenyl linkage is relatively stable, but fragmentation of the functional groups can be expected.
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 224.07 | Protonated molecular ion. |
| [M-H]⁻ | 222.06 | Deprotonated molecular ion. |
| [M-H₂O+H]⁺ | 206.06 | Loss of water from the carboxylic acid. |
| [M-COOH]⁺ | 178.07 | Loss of the carboxyl group. |
Logical Flow of Spectroscopic Analysis
Caption: A logical workflow for integrated spectroscopic analysis.
Single-Crystal X-ray Diffraction: The Definitive Structure
While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination in the solid state. It provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and atomic positions.
For this compound, X-ray crystallography would be expected to reveal:
-
Confirmation of Connectivity: Unambiguous confirmation of the biphenyl linkage and the positions of the cyano and carboxylic acid groups.
-
Molecular Conformation: The dihedral angle between the two phenyl rings.
-
Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray crystallography would confirm this and reveal other intermolecular interactions, such as π-π stacking.
Comparison of a Hypothetical Alternative Structure
To illustrate the power of this multi-technique approach, let's consider a hypothetical isomeric impurity: 4-(4-cyanophenyl)benzoic acid.
| Technique | Expected Data for this compound | Expected Data for 4-(4-cyanophenyl)benzoic acid (Isomer) | Key Differentiating Feature |
| ¹H NMR | Complex, asymmetric aromatic region due to ortho-substitution. | More symmetric aromatic region, likely two distinct doublets. | The splitting pattern and symmetry of the aromatic signals. |
| ¹³C NMR | A larger number of distinct aromatic carbon signals. | Fewer aromatic carbon signals due to higher symmetry. | The number of unique signals in the aromatic region. |
| IR | Similar functional group absorptions. | Similar functional group absorptions. | Less effective for differentiating positional isomers. |
| MS | Identical molecular weight and likely similar major fragments. | Identical molecular weight and likely similar major fragments. | Less effective for differentiating positional isomers. |
| X-ray | Unambiguously shows the 2'-cyano substitution pattern. | Unambiguously shows the 4'-cyano substitution pattern. | The absolute connectivity in the crystal structure. |
Conclusion: A Synergy of Techniques for Unimpeachable Structural Confirmation
The structural confirmation of novel compounds like this compound derivatives is a cornerstone of chemical research and development. This guide has demonstrated that a comprehensive and self-validating approach, integrating NMR, IR, Mass Spectrometry, and X-ray Crystallography, is essential for achieving unambiguous results. Each technique provides a unique piece of the structural puzzle, and their synergistic application allows for a level of confidence that no single method can provide. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of innovation.
References
The Versatility of a Cyano-Substituted Biphenyl Carboxylic Acid: A Comparative Performance Analysis of 4-(2-cyanophenyl)benzoic Acid-Based Materials
In the dynamic landscape of materials science and drug discovery, the strategic design of molecular building blocks is paramount to achieving enhanced performance and novel functionalities. One such scaffold of significant interest is 4-(2-cyanophenyl)benzoic acid. Its unique architecture, featuring a biphenyl backbone with a strategically placed cyano group ortho to the phenyl-phenyl bond and a para-carboxylic acid, offers a compelling combination of rigidity, polarity, and reactive handles. This guide provides an in-depth comparative analysis of the demonstrated and potential performance of materials derived from this versatile molecule across three critical application areas: Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and Medicinal Chemistry.
This analysis is designed for researchers, scientists, and drug development professionals, offering not just a review of existing data but also a forward-looking perspective on the untapped potential of this molecular scaffold. We will delve into the causality behind experimental designs and provide a framework for evaluating the performance of these materials against current state-of-the-art alternatives.
Metal-Organic Frameworks (MOFs): Engineering Porosity and Functionality
The carboxylic acid moiety of this compound makes it an ideal candidate for a linker in the synthesis of MOFs. These crystalline porous materials, formed by the coordination of metal ions or clusters with organic ligands, have shown immense promise in gas storage, separation, and catalysis.[1] The introduction of a cyano group on the linker can impart specific functionalities, such as enhanced selectivity for certain gases through dipole-quadrupole interactions.
Comparative Performance in Gas Adsorption
While specific MOFs constructed from this compound are not extensively reported in the literature, we can infer their potential performance by comparing them to well-established MOFs with similar structural features. The key performance indicators for gas adsorption are surface area (BET), pore volume, and gas uptake capacity.
| Material | Metal Ion | Linker | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 1 bar, 298 K | Reference |
| Hypothetical MOF-CN | Zn⁴⁺ | This compound | Predicted High | Potentially High | - |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylic acid | ~1800 | ~4.16 | [2] |
| Mg-MOF-74 | Mg²⁺ | 2,5-dioxido-1,4-benzenedicarboxylate | ~1350 | ~8.0 | [3] |
| MIL-53(Al) | Al³⁺ | Terephthalic acid | ~1500 | ~2.8 | [4] |
The cyano group in a hypothetical "MOF-CN" could lead to preferential adsorption of CO₂, a quadrupolar molecule, potentially leading to high uptake and selectivity over other gases like N₂ and CH₄. The rigidity of the biphenyl linker would contribute to a high surface area and robust framework.
Experimental Protocol: Solvothermal Synthesis of a Benzoic Acid-Based MOF
The following is a representative solvothermal synthesis protocol that could be adapted for this compound.
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt (e.g., zinc nitrate hexahydrate) and 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Heating: Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Activation: Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a MOF.
Organic Light-Emitting Diodes (OLEDs): The Quest for Efficient Blue Emitters
The donor-acceptor architecture is a cornerstone of modern OLED emitter design, particularly for achieving high efficiency through Thermally Activated Delayed Fluorescence (TADF).[5] The this compound scaffold possesses an inherent electron-accepting cyanophenyl group and a benzoic acid moiety that can be derivatized to incorporate electron-donating groups. This makes it a promising starting point for novel TADF emitters, especially for the challenging blue region of the spectrum.
Comparative Performance of Blue TADF Emitters
While no OLEDs employing emitters directly derived from this compound have been prominently reported, we can benchmark its potential against leading blue TADF emitters. Key performance metrics for OLEDs include External Quantum Efficiency (EQE), emission wavelength (λEL), and Commission Internationale de l'Éclairage (CIE) coordinates.
| Emitter | Host | Max. EQE (%) | λEL (nm) | CIE (x, y) | Reference |
| Hypothetical Emitter-CN | - | To be determined | Targeting < 470 nm | Targeting deep blue | - |
| B6 | - | 19.0 | - | (0.14, 0.16) | [5] |
| BN-2 | - | 21.5 | 470 | - | [5] |
| Compound B (Pyrene-Benzimidazole) | Non-doped | 4.3 | - | (0.1482, 0.1300) | [6] |
A hypothetical emitter based on our scaffold would aim for a deep blue emission with high EQE. The cyano group would help to lower the LUMO energy level, while the choice of donor group would modulate the HOMO level and the singlet-triplet energy gap (ΔEST), a critical parameter for efficient TADF.
Experimental Protocol: Fabrication of a Multilayer OLED
The following is a generalized protocol for the fabrication of a solution-processed OLED device.
-
Substrate Cleaning: Sequentially clean an indium tin oxide (ITO)-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes.
-
Emissive Layer (EML) Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the host material doped with the TADF emitter (e.g., 10 wt%) onto the HIL. Anneal at 90 °C for 30 minutes.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron transport material (e.g., TPBi) onto the EML.
-
Cathode Deposition: Thermally evaporate a cathode consisting of LiF (1 nm) and Al (100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid to prevent degradation from air and moisture.
Signaling Pathway for TADF Mechanism
Caption: Energy level diagram illustrating the TADF mechanism.
Medicinal Chemistry: A Scaffold for Anticancer Agents
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[7] The introduction of a cyanophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced potency and selectivity. The cyano group can participate in hydrogen bonding and dipole-dipole interactions with biological targets.
Comparative Performance of Benzoic Acid-Based Anticancer Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical Compound-CN | - | To be determined | - |
| Phenyl-thiazolyl-benzoic acid derivative | Human APL cells (NB4) | 0.001–1 | [8] |
| 2-aminothiazole derivative (Compound 27) | Renal cell carcinoma (786-O) | 5 | [8] |
| Dieckol (a phlorotannin) | Breast cancer (MCF-7) | 64-128 | [9] |
A hypothetical anticancer agent based on the this compound scaffold could be synthesized by derivatizing the carboxylic acid group to form amides or esters, which are common functional groups in active pharmaceutical ingredients. The cyanophenyl moiety could be positioned to interact with specific residues in the active site of a target enzyme or receptor.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Logical Relationship in Drug Discovery
Caption: The logical progression of a drug discovery program.
Conclusion: A Promising Scaffold with Untapped Potential
This comparative guide highlights the significant potential of this compound and its derivatives as advanced materials for a range of scientific and technological applications. While direct experimental data for materials based on this specific scaffold is emerging, the analysis of its structural features in the context of state-of-the-art alternatives provides a strong rationale for its further investigation.
For researchers in materials science, the combination of a rigid, functionalizable linker in MOF design holds promise for creating new materials with tailored gas adsorption and sensing properties. In the field of organic electronics, the inherent donor-acceptor nature of the scaffold presents a compelling opportunity for the development of novel, high-efficiency blue TADF emitters. For medicinal chemists, the this compound core offers a versatile platform for the design of new therapeutic agents with potentially enhanced efficacy and target specificity.
The experimental protocols and comparative data presented herein provide a solid foundation for initiating research programs aimed at unlocking the full potential of this intriguing molecular building block. As new data emerges, the performance of this compound-based materials will be more definitively benchmarked, undoubtedly paving the way for exciting innovations across multiple scientific disciplines.
References
- 1. Manipulation of the sterically hindering effect to realize AIE and TADF for high-performing nondoped solution-processed OLEDs with extremely low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. BJNANO - Metal-organic framework-based nanomaterials for CO2 storage: A review [beilstein-journals.org]
- 3. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 6. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
Evaluating the Efficacy of 4-(2-Cyanophenyl)benzoic Acid in Diverse Chemical Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of reagents and building blocks is paramount to achieving efficient and novel molecular architectures. This guide provides an in-depth technical evaluation of 4-(2-cyanophenyl)benzoic acid, a bifunctional aromatic compound with significant potential in a range of chemical transformations. By examining its performance in key reactions and comparing it with established alternatives, this document serves as a critical resource for researchers aiming to leverage its unique structural and electronic properties.
Introduction to this compound: A Molecule of Dual Functionality
This compound is a biphenyl derivative featuring both a carboxylic acid and a cyano group. This unique combination of an ortho-cyano group on one phenyl ring and a para-carboxylic acid on the other imparts distinct reactivity and coordination properties. The carboxylic acid can serve as a directing group in C-H activation reactions, while the cyano group can influence the electronic nature of the molecule and participate in or direct various transformations. This guide will explore the efficacy of this molecule in palladium-catalyzed cross-coupling reactions, C-H functionalization, and as a precursor for heterocyclic synthesis.
Biaryl Synthesis via Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, particularly for the synthesis of biaryl compounds. While this compound itself is a biaryl, its utility in facilitating Suzuki-Miyaura reactions, for instance as a ligand or an additive, is an area of interest. Furthermore, understanding its reactivity as a substrate in such couplings is crucial.
Comparative Analysis of Substrates in Biaryl Synthesis:
To contextualize the reactivity of the benzoic acid moiety, we can draw comparisons with the well-studied Suzuki-Miyaura coupling of bromobenzoic acid isomers with phenylboronic acid.
| Starting Material | Catalyst System | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Bromobenzoic Acid | Palladium-based catalyst (0.1 mol% Pd) | K₂CO₃ | Water | 1 hour | 97% | [1] |
| 3-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 hours | 89-99% | [2] |
| 4-Bromobenzoic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | 1.5 hours | 89-99% | [2] |
This table showcases the high efficiency of Suzuki-Miyaura coupling for bromobenzoic acids, suggesting that the carboxylic acid functionality is well-tolerated and that high yields can be expected in the synthesis of biphenyl carboxylic acids.
Experimental Protocol: General Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for substrates like halogenated precursors to this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Functionalization: Leveraging the Directing Group Capabilities
The carboxylic acid and cyano moieties in this compound can both act as directing groups in transition metal-catalyzed C-H activation/functionalization reactions. This dual directing group potential opens up avenues for regioselective synthesis.
The Carboxylic Acid as a Directing Group:
The carboxylic acid group is a well-established directing group for ortho-C-H activation. Palladium-catalyzed ortho-coupling of benzoic acids with various partners has been extensively studied.[3] The use of aryltrifluoroborates as coupling partners and O₂ as the oxidant has been shown to significantly improve the scope and practicality of these reactions.[3]
The Cyano Group as a Directing Group:
The cyano group can also direct ortho-C-H halogenation of arylnitriles.[4][5][6] This palladium-catalyzed reaction provides a direct route to ortho-functionalized nitrile-containing compounds. The ability of the cyano group to act as a directing group suggests that in this compound, C-H activation could potentially be directed to the position ortho to the cyano group on the same phenyl ring.
Synergistic or Competitive Directing Effects:
The presence of both a carboxylic acid and a cyano group on different rings of the biphenyl system in this compound presents an interesting case for regioselectivity in C-H functionalization. The outcome would likely depend on the specific reaction conditions and the catalyst employed, which could favor coordination to either the carboxylate or the nitrile. Further research is needed to fully elucidate the interplay of these two directing groups in this particular molecule.
Figure 2: Potential pathways for C-H activation of this compound.
Precursor for Heterocyclic Synthesis: The Gateway to Carbazoles
Biphenyl derivatives are valuable precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocycles with important applications in materials science and medicinal chemistry.[7][8][9] The synthesis of carbazoles often involves the cyclization of substituted biphenyls.
Cadogan Reductive Cyclization:
One common method for carbazole synthesis is the Cadogan reductive cyclization of 2-nitrobiphenyls.[8] This reaction typically involves treatment with a phosphite reagent. Given that this compound is a biphenyl, it could be a precursor to a 2-nitrobiphenyl derivative through standard aromatic nitration. Subsequent reduction and cyclization would lead to a substituted carbazole.
Cyclization of 2-Aminobiphenyls:
Another route to carbazoles involves the cyclization of 2-aminobiphenyls. The cyano group in this compound can be reduced to an amino group. The resulting 2-aminobiphenyl-4'-carboxylic acid could then undergo intramolecular cyclization to form a carbazole-carboxylic acid derivative. This transformation can be achieved through various methods, including palladium-catalyzed C-N bond formation.[9]
Alternative Precursors and Methods:
While this compound presents a viable, though likely multi-step, route to functionalized carbazoles, other biphenyl precursors are also commonly employed. The choice of starting material often depends on the desired substitution pattern on the final carbazole product.
| Precursor Type | Cyclization Method | Key Features |
| 2-Nitrobiphenyls | Cadogan Reductive Cyclization (e.g., with P(OEt)₃) | Tolerates various functional groups.[8] |
| 2-Aminobiphenyls | Pd-catalyzed C-N bond formation | Allows for the synthesis of N-substituted carbazoles.[9] |
| Azidobiphenyls | Rhodium-catalyzed C-H insertion | High yields under mild conditions.[9] |
graph G { layout=neato; node [shape=box, style=filled];subgraph "Carbazole Synthesis Pathway" { A [label="this compound", pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Functional Group\nTransformation\n(e.g., CN to NH₂)", pos="0,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2-Aminobiphenyl-4'-carboxylic acid", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Intramolecular\nCyclization", pos="2,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Substituted Carbazole", pos="4,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B; B -> C; C -> D; D -> E; }
}
Figure 3: Proposed synthetic route to carbazoles from this compound.
Conclusion and Future Outlook
This compound is a versatile building block with significant potential in organic synthesis. Its bifunctional nature allows it to participate in a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions, directed C-H functionalization, and as a precursor for the synthesis of valuable heterocyclic scaffolds like carbazoles.
While direct comparative data on its efficacy remains an area for further investigation, analogies with structurally similar compounds suggest promising reactivity. Future research should focus on a systematic evaluation of this compound in these key transformations to fully unlock its synthetic potential. The development of optimized protocols and a deeper understanding of the interplay between its two functional groups will undoubtedly expand its application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 3. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed highly selective ortho-halogenation (I, Br, Cl) of arylnitriles via sp2 C-H bond activation using cyano as directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Batch-to-Batch Reproducibility in the Synthesis of 4-(2-Cyanophenyl)benzoic Acid
Introduction: The Imperative of Reproducibility in Chemical Synthesis
In the landscape of pharmaceutical research and drug development, 4-(2-cyanophenyl)benzoic acid serves as a crucial building block for synthesizing complex molecules and active pharmaceutical ingredients (APIs). The biphenyl scaffold is a privileged structure in medicinal chemistry, and precise functionalization is key to biological activity. However, the transition from a laboratory-scale synthesis to consistent, reliable production hinges on one critical factor: batch-to-batch reproducibility. Variability between batches, whether in yield, purity, or impurity profile, can have cascading negative effects on subsequent research, process development, and ultimately, patient safety.[1]
This guide provides an in-depth framework for assessing the batch-to-batch reproducibility of a common synthetic route to this compound. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind our chosen synthetic and analytical strategies. We will establish a self-validating system of protocols designed to ensure that each batch of product meets a predefined set of Critical Quality Attributes (CQAs), the cornerstone of modern quality control in the pharmaceutical industry.[2][3]
Selected Synthesis Protocol: A Suzuki-Miyaura Coupling Approach
For the synthesis of the target compound, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an excellent choice due to its high functional group tolerance, broad substrate scope, and generally robust nature.[4][5] This reaction facilitates the formation of the critical C-C bond between the two aromatic rings.
Reaction Scheme:
The reproducibility of a Suzuki coupling is highly dependent on factors such as the quality of the palladium catalyst, the choice and purity of the base, solvent quality, and precise temperature control.[6] Minor variations can lead to the formation of byproducts, such as homocoupling of the boronic acid, or incomplete reactions, directly impacting yield and purity.
Detailed Experimental Protocol: Synthesis of this compound (Representative Batch)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (5.0 g, 24.87 mmol, 1.0 equiv.) and 2-cyanophenylboronic acid (4.0 g, 27.22 mmol, 1.1 equiv.).
-
Solvent and Base Addition: Add a 2:1 mixture of Toluene and Water (100 mL) followed by potassium carbonate (10.3 g, 74.61 mmol, 3.0 equiv.).
-
Catalyst Addition: To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (406 mg, 0.50 mmol, 2 mol%).
-
Inerting: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 85°C and maintain vigorous stirring for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation:
-
Cool the mixture to room temperature.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Acidify the initial aqueous layer to pH ~2 with 2M HCl. A precipitate will form.
-
Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum at 60°C to a constant weight.
-
-
Record: Document the final mass and calculate the percentage yield.
Framework for Assessing Reproducibility: A CQA-Driven Approach
Reproducibility is not merely achieving a similar yield across batches; it is the consistent production of a material with the same predefined quality attributes. Our assessment framework is therefore built around verifying a set of CQAs for this compound.
References
A Senior Application Scientist's Comparative Guide: 4-(2-cyanophenyl)benzoic acid versus 3-(2-cyanophenyl)benzoic acid
Introduction
In the landscape of medicinal chemistry and materials science, the precise spatial arrangement of functional groups within a molecule can dictate its biological activity, physicochemical properties, and overall utility. Isomeric compounds, while sharing the same molecular formula, often exhibit profoundly different behaviors. This guide provides a detailed comparative analysis of two such isomers: 4-(2-cyanophenyl)benzoic acid and 3-(2-cyanophenyl)benzoic acid.
These biphenyl scaffolds are of particular interest as fragments or lead compounds in drug discovery, notably as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA damage repair.[1][2] The positioning of the carboxylic acid group—para versus meta relative to the cyanophenyl moiety—is expected to significantly influence receptor-ligand interactions, solubility, and crystal packing. This guide will delve into the synthesis, structural nuances, predicted physicochemical properties, and a proposed experimental framework for evaluating their comparative efficacy as PARP1 inhibitors.
Synthesis and Structural Analysis: A Comparative Approach
The synthesis of both this compound and 3-(2-cyanophenyl)benzoic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for its versatility and tolerance of various functional groups, making it ideal for constructing the requisite biaryl bond.[3][4]
The general strategy involves coupling an appropriate bromobenzoic acid with 2-cyanophenylboronic acid. The choice of starting materials directly dictates the final product isomer.
-
For this compound: The reaction couples 4-bromobenzoic acid with 2-cyanophenylboronic acid.
-
For 3-(2-cyanophenyl)benzoic acid: The reaction couples 3-bromobenzoic acid with 2-cyanophenylboronic acid.
The underlying mechanism and experimental execution are identical for both syntheses, allowing for a direct comparison of reaction efficiency and yield, which may be subtly influenced by the electronic and steric differences of the starting materials.
References
A Comparative Guide to the Biological Activity of 4-(2-Cyanophenyl)benzoic Acid Analogs as PARP Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of therapeutic candidates is paramount. This guide provides an in-depth comparison of the biological activity of 4-(2-cyanophenyl)benzoic acid and its prominent analogs, which have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). The focus of this guide will be on Rucaparib, a direct analog of this compound, and a comparative analysis with another clinically significant PARP inhibitor, Talazoparib. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their activity.
Introduction: The Significance of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer therapy, inhibiting PARP has proven to be a highly effective strategy, especially in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) repair. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy. When PARP is inhibited in cancer cells with compromised HR, for instance, due to mutations in BRCA1 or BRCA2 genes, the accumulation of unrepaired DNA double-strand breaks (DSBs) leads to mitotic catastrophe and selective cancer cell death[1].
The this compound scaffold has been identified as a key pharmacophore in the development of potent PARP inhibitors. This guide will explore the structure-activity relationships (SAR) and comparative biological activities of two leading drugs derived from this structural class: Rucaparib and Talazoparib.
Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping
The primary mechanism of action for PARP inhibitors is the competitive inhibition of the NAD+ binding site within the catalytic domain of PARP enzymes[1]. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair factors to the site of damage.
However, a more profound and differentiating mechanism, known as "PARP trapping," significantly contributes to the cytotoxicity of these inhibitors. PARP trapping occurs when the inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of a single-strand break. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to stalled replication forks and the formation of toxic DSBs[1][2]. The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall antitumor activity[2][3].
Talazoparib is recognized as a significantly more potent PARP trapper than Rucaparib, which contributes to its higher cytotoxicity in preclinical models[1][2][3].
Caption: Mechanism of PARP inhibition and trapping leading to synthetic lethality.
Comparative Biological Activity: Rucaparib vs. Talazoparib
The following table summarizes the key quantitative data on the biological activity of Rucaparib and Talazoparib, providing a direct comparison of their potency against PARP enzymes and their PARP trapping efficiency.
| Parameter | Rucaparib | Talazoparib | Reference(s) |
| PARP1 IC50 (nM) | 0.8 | ~4 | [4][5] |
| PARP2 IC50 (nM) | 0.5 | - | [4] |
| PARP1 Ki (nM) | 1.4 | 0.65 | [3][4] |
| PARP Trapping Potency | Moderate | High (~100x > Rucaparib) | [1][2][3] |
| Cellular Cytotoxicity (BRCA-deficient cells) | Potent | Highly Potent | [3][4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
These data clearly illustrate that while both compounds are potent inhibitors of PARP enzymes, Talazoparib exhibits significantly greater PARP trapping activity, which translates to higher cellular cytotoxicity, particularly in cancer cells with homologous recombination deficiencies.
Structure-Activity Relationship (SAR) Insights
The development of Rucaparib from a screening of 42 structurally diverse, potent PARP inhibitors highlights the importance of the benzimidazole core and a favorable partition coefficient for enhancing antitumor activity in combination with chemotherapeutic agents[4].
For Rucaparib analogs, studies have shown that modifications to the core structure can significantly impact selectivity and potency. A study on Rucaparib analogs focused on achieving high selectivity for PARP-1 over PARP-2 by modifying the parent structure. For instance, compound Y49, a Rucaparib analog, demonstrated a PARP-1 IC50 of 0.96 nM and a PARP-2 IC50 of 61.90 nM, resulting in a 64.5-fold selectivity for PARP-1[6][7]. This indicates that subtle structural changes can fine-tune the interaction with the catalytic domains of PARP isoforms.
The major metabolite of Rucaparib, M324, has been shown to have differential biological activity and can act synergistically with the parent drug in some prostate cancer cell lines[8][9]. This underscores the importance of considering metabolic fate in drug design and evaluation.
The design of Talazoparib and its derivatives has also been a subject of study. The core tetrahydropyridophthalazinone scaffold is crucial for its high-affinity binding to the PARP-1 active site[3].
Experimental Protocols
Accurate and reproducible assessment of PARP inhibitor activity is crucial for drug development. Below are detailed protocols for key assays.
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1 in a cell-free system.
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Workflow Diagram:
References
- 1. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page 71 - Flipbook [cua.org]
- 6. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. procure-oncology.com [procure-oncology.com]
The Biphenyl Carboxamide Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-(2-Cyanophenyl)benzoic Acid Derivatives as PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the simultaneous loss of two cellular pathways leads to cell death while the loss of either one is tolerated, is the cornerstone of PARP inhibitor efficacy.[3][4] At the heart of many potent PARP inhibitors lies a pharmacophore that mimics the nicotinamide moiety of the NAD+ substrate. The 4-(2-cyanophenyl)benzoic acid scaffold represents a promising biphenyl carboxamide core for the design of novel PARP inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, offers a comparative perspective against the first-in-class PARP inhibitor Olaparib, and details essential experimental protocols for their evaluation.
The this compound Scaffold: A Rational Approach to PARP Inhibition
The this compound scaffold is an attractive starting point for the design of PARP inhibitors due to its rigid biphenyl core, which can effectively position key interacting groups within the PARP active site. The terminal carboxylic acid can be readily converted to a carboxamide, a crucial functional group for interaction with the nicotinamide-binding pocket of PARP enzymes. The cyano group offers a potential point for additional interactions and can influence the overall electronic and conformational properties of the molecule.
The general structure of the this compound derivatives discussed in this guide is presented below:
Structure-Activity Relationship (SAR) Analysis
The following SAR trends are synthesized from studies on structurally related biphenyl carboxamide PARP inhibitors. While direct experimental data for a comprehensive series of this compound derivatives is not available in the public domain, these inferences provide a logical framework for lead optimization.
The Essential Carboxamide Moiety
The primary amide (-CONH2) is a critical feature for potent PARP inhibition. It forms a key hydrogen bond network with Gly863 and Ser904 in the PARP1 active site, mimicking the interactions of the nicotinamide ring of NAD+.
-
Primary vs. Substituted Amides: While the primary amide is generally optimal, small alkyl substitutions on the amide nitrogen may be tolerated, but larger groups are likely to disrupt the crucial hydrogen bonding and reduce potency.
The Biphenyl Core and Rotational Freedom
The biphenyl system provides a rigid scaffold to orient the key functional groups. The degree of rotational freedom between the two phenyl rings can influence the binding affinity.
-
Orth-substituents: The presence of the cyano group at the 2-position of the phenyl ring introduces steric hindrance, which restricts the rotation around the biphenyl bond. This pre-organization of the molecule into a favorable conformation for binding can lead to an increase in potency.
Substitutions on the Cyanophenyl Ring
Modifications on the phenyl ring bearing the cyano group can be explored to enhance interactions with the enzyme and improve physicochemical properties.
-
Position of the Cyano Group: The cyano group at the ortho position is hypothesized to be beneficial due to the conformational restriction it imposes. Moving the cyano group to the meta or para position may alter the preferred conformation and impact activity.
-
Additional Substituents: The introduction of small, electron-withdrawing groups such as fluorine or chlorine on this ring could potentially enhance binding affinity through additional interactions with the protein or by modulating the electronic properties of the ring system.
Modifications of the Benzoic Acid-derived Ring
The second phenyl ring, which carries the carboxamide group, also presents opportunities for structural modifications to improve potency and selectivity.
-
Substitutions: Introducing substituents on this ring can modulate the electronic properties of the carboxamide and create additional interactions with the enzyme. For instance, small alkyl or alkoxy groups could potentially occupy hydrophobic pockets in the active site.
Comparative Analysis: this compound Derivatives vs. Olaparib
Olaparib (Lynparza®) was the first PARP inhibitor to receive clinical approval and serves as a benchmark for novel inhibitors.[3][4][5] A comparative analysis highlights the potential advantages and disadvantages of the this compound scaffold.
| Feature | This compound Derivatives (Hypothesized) | Olaparib |
| Core Scaffold | Biphenyl carboxamide | Phthalazinone carboxamide |
| Key Interactions | Primary amide H-bonds with Gly863/Ser904. Biphenyl core provides rigidity. | Primary amide H-bonds with Gly863/Ser904. Phthalazinone core stacks with Tyr907. |
| Potential Advantages | Simpler synthesis. The ortho-cyano group may confer conformational rigidity, potentially increasing potency. | Clinically validated scaffold with proven efficacy. |
| Potential Challenges | Achieving high cell permeability and oral bioavailability. Potential for off-target activities. | Known side effects, including hematological toxicities.[5] |
| Potency (PARP1 IC50) | To be determined experimentally. | ~1-5 nM[6] |
Experimental Protocols
To evaluate the potential of novel this compound derivatives as PARP inhibitors, a series of in vitro assays are essential. The following are detailed protocols for a primary enzymatic assay and a secondary cell-based assay.
In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)
This assay quantitatively determines the inhibitory activity of a compound against the PARP1 enzyme by measuring the consumption of its substrate, NAD+.[7][8]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (serial dilutions in DMSO)
-
384-well black assay plates
-
Fluorescent NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)
-
Fluorescent plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and DNA Preparation: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in PARP assay buffer.
-
Enzyme Addition: Add 10 µL of the PARP1/DNA mixture to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 2. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(2-cyanophenyl)benzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researcher is paramount. This guide provides a detailed operational plan for the safe handling of 4-(2-cyanophenyl)benzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we understand that true laboratory safety extends beyond mere compliance; it is about building a culture of proactive risk management. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.
Hazard Identification and Risk Assessment
This compound is a solid, crystalline compound that, while essential for specific research applications, presents a multi-faceted hazard profile that must be rigorously managed. Understanding these risks is the first step in implementing an effective PPE strategy.
The primary hazards associated with this compound are:
-
Acute Toxicity (Category 4): The substance is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin Irritation (Category 2): Direct contact can cause significant skin irritation, leading to redness and inflammation.[2][3][4][5]
-
Serious Eye Irritation (Category 2A): The compound poses a serious risk to the eyes, causing irritation that can be severe.[2][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust can irritate the respiratory tract, causing symptoms like coughing and a sore throat.[2][3][5][6]
Given its nature as a fine powder, the risk of generating airborne dust during routine laboratory procedures such as weighing, transferring, and preparing solutions is high. This airborne dust increases the potential for inhalation and accidental contact with skin and eyes.
The Core of Protection: Selecting Your PPE
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required PPE | Specification and Rationale |
| Eye and Face | Safety Goggles / Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory to prevent contact with airborne dust or splashes.[7] For procedures with a higher risk of splashing, such as preparing concentrated solutions, a full-face shield should be worn over the goggles.[7][8] |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against incidental contact.[7] Gloves must be inspected for any defects before use and removed using the proper technique to avoid skin contamination.[5] For prolonged handling, consider gloves with a greater thickness or consult manufacturer-specific breakthrough time data. |
| Body | Laboratory Coat / Coveralls | A long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[1][9] Ensure the coat is fully buttoned. For larger scale operations, chemical-resistant coveralls may be necessary.[7] |
| Respiratory | Engineering Controls / Respirator | All handling of solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6][9][10] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[7][11] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow from preparation to disposal for this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[2][4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[1][8]
-
Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.
-
Perform all manipulations of the solid compound within a certified chemical fume hood to control dust.[6]
-
-
Handling the Solid:
-
Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Ensure the process is conducted within the fume hood.
-
-
Post-Handling and Decontamination:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove PPE, starting with gloves (using the correct removal technique to avoid contaminating your skin), followed by the lab coat and then goggles.[5]
-
Dispose of contaminated gloves and any disposable items in a designated, sealed hazardous waste container.[4][5]
-
Wash hands thoroughly with soap and water after removing PPE.[4][5][8]
-
-
Disposal Plan:
-
All waste containing this compound, including excess solid and solutions, must be disposed of as hazardous chemical waste.
-
Do not pour the chemical down the drain or discard it in regular trash.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal. The waste must be placed in a clearly labeled, sealed container for collection by your institution's environmental health and safety department.[4][5]
-
By integrating these safety protocols and PPE requirements into your daily laboratory practice, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. trimaco.com [trimaco.com]
- 8. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
